WAMP-2
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
CGDQARGAKCPNCLCCGKYGFCGSGDAYCGKGSCQSQCR |
Origin of Product |
United States |
Foundational & Exploratory
The Structural Architecture of WAMP-2 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAMP-2, a hevein-like antimicrobial peptide (AMP) isolated from Triticum kiharae (wheat), represents a promising candidate for novel therapeutic development due to its broad-spectrum antifungal activity.[1][] Understanding its intricate three-dimensional structure is paramount for elucidating its mechanism of action and for guiding rational drug design. This technical guide provides a comprehensive overview of the structural features of this compound, including its primary amino acid sequence, secondary and tertiary structural motifs, and key physicochemical properties. Methodologies for structural determination and predictive modeling are also detailed to provide a complete picture for researchers in the field.
Primary Structure and Physicochemical Properties
This compound is a cysteine-rich peptide, a characteristic feature of many plant-derived AMPs.[3] The precise arrangement of its amino acid residues dictates its overall fold and function. The amino acid sequence of this compound is presented below.
Table 1: Amino Acid Sequence and Physicochemical Properties of this compound and its Derived Peptides.
| Peptide | Amino Acid Sequence | Length | Molecular Weight (Da) | Net Charge | Boman Index (kcal/mol) | Instability Index |
| This compound | AQRCGDQARGAKCPNCLCCGKYGFCGSGDAYCGAGSCQSQCRGCR | 45 | ~4800 | +4 | - | - |
| WAMP-N | AQRCGDQARGA | 11 | - | - | >2.48 | <40 |
| WAMP-C | SQCRGCR | 7 | - | +3 | >2.48 | >40 |
| WAMP-G1 | KCPNCLCCGKY | 11 | - | +1 | Negative | <40 |
| WAMP-G2 | GFCGSGDAYCGAGSC | 15 | - | 0 | 0.28 | <40 |
Note: Some physicochemical properties for the full this compound peptide are not explicitly detailed in the provided search results, while data for its derived fragments are available. The Boman index suggests the potential for protein-protein (high value) or membrane (low/negative value) interaction. An instability index below 40 predicts a stable peptide.[3]
Secondary and Tertiary Structure
The three-dimensional conformation of this compound is critical for its biological activity. While the precise experimental structure of this compound has not been published, its structure is reliably modeled based on its close homolog, WAMP-1a, whose solution structure was determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
The overall fold of WAMP peptides is compact and stabilized by five disulfide bridges.[3][4] The key secondary structural elements include:
-
Four antiparallel beta-strands: These form a central β-sheet.
-
Two short helices: A 310 helix and an α-helix.[4]
This structural arrangement is characteristic of the chitin-binding domain found in class I chitinases, which is crucial for the peptide's interaction with fungal cell walls.[3][4] The conserved aromatic residues within this domain are key for chitin binding.[5]
Below is a graphical representation of the predicted secondary structure of the this compound peptide.
Caption: Predicted secondary structure elements of the this compound peptide.
Experimental Protocols for Structural Elucidation
The determination of the three-dimensional structure of peptides like WAMP-1a, which serves as a template for this compound, is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.
Sample Preparation for NMR Spectroscopy
-
Peptide Synthesis/Expression: The peptide is either chemically synthesized or recombinantly expressed. For WAMP-1a, a synthetic gene was used for high-yield production in Escherichia coli.[]
-
Purification: The peptide is purified to homogeneity using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Formulation: The purified peptide is dissolved in a suitable buffer, typically in 90% H₂O/10% D₂O, to a concentration of 1-3 mM. The pH is adjusted to be close to physiological conditions while ensuring peptide solubility and stability.
NMR Data Acquisition
A series of multi-dimensional NMR experiments are performed to obtain structural information. These include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints between residues that can be far apart in the primary sequence. This is crucial for determining the tertiary structure.
Structure Calculation and Refinement
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons of the amino acid sequence.
-
Constraint Generation: NOESY cross-peaks are converted into upper distance limits between protons. Dihedral angle constraints can be derived from coupling constants.
-
Structure Calculation: Computational algorithms, such as simulated annealing or distance geometry, are used to generate a family of 3D structures that satisfy the experimental constraints.
-
Structure Refinement: The calculated structures are refined using molecular dynamics simulations in a water environment to obtain a final ensemble of low-energy, stereochemically sound structures.
The following diagram illustrates the general workflow for determining peptide structure using NMR spectroscopy.
Caption: General workflow for peptide structure determination by NMR.
Signaling Pathways and Mode of Action
While the precise signaling pathways triggered by this compound are still under investigation, its structural features provide insights into its mode of action. As a hevein-like peptide, its primary mode of antifungal activity is believed to involve binding to chitin, a major component of fungal cell walls.[5] This interaction can lead to cell wall disruption and fungal death. The amphiphilic nature of the WAMP-1a molecule, a close homolog, suggests that it may also interact with and disrupt the fungal cell membrane.[3][4]
The diagram below illustrates the proposed initial interaction of this compound with a fungal cell.
Caption: Proposed initial mechanism of action for this compound.
Conclusion
The this compound peptide possesses a well-defined, cysteine-stabilized structure that is crucial for its antifungal properties. Its primary sequence, dominated by a chitin-binding motif, and its compact three-dimensional fold, characterized by beta-strands and alpha-helices, enable its interaction with fungal cell components. Further research, including the experimental determination of the this compound structure and detailed investigation of its downstream signaling effects, will be invaluable for the development of this promising peptide as a novel antifungal agent.
References
- 1. Hevein-Like Antimicrobial Peptides Wamps: Structure-Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by this compound-Derived Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hevein-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by this compound-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Part 1: Vesicle-associated membrane protein 2 (VAMP2) / Synaptobrevin-2
An In-depth Technical Guide to WAMP-2: Distinguishing Between VAMP2 (Synaptobrevin-2) and Wheat Antimicrobial Peptide-2
This guide provides a detailed overview of the amino acid sequence and domains of two distinct proteins referred to as "this compound": the human Vesicle-associated membrane protein 2 (VAMP2), a crucial component of the synaptic vesicle fusion machinery, and the plant-derived Wheat Antimicrobial Peptide-2 (this compound), a defense protein with antifungal properties.
Vesicle-associated membrane protein 2 (VAMP2), also known as synaptobrevin-2, is a key player in the process of neurotransmitter release.[1][2] It is a member of the vesicle-associated membrane protein (VAMP)/synaptobrevin family and a central component of the SNARE complex, which mediates the fusion of synaptic vesicles with the presynaptic membrane.[2][3][4]
Amino Acid Sequence of Human VAMP2
The human VAMP2 protein is 116 amino acids in length.[3][5][6] The sequence is as follows:
MSATAATAPPAAPAGEGGPPAPPPNLTSNRRLQQTQAQVDEVVDIMRVNVDKVLERDQKLSELDDRADALQAGASQFETSAAKLKRKYWWKNLKMMIILGVICAIILIIIIVYFST[3]
Protein Domains of VAMP2
VAMP2 is comprised of four distinct domains that contribute to its function in membrane fusion.[2] Initially, VAMP2 is largely unstructured, but it adopts a more organized conformation upon interaction with other SNARE proteins.[1][2]
| Domain | Residue Range | Description & Function |
| N-terminal Domain | 1-30 | A proline-rich region that is involved in interactions with other proteins.[7] |
| SNARE Motif | 31-85 | A highly conserved region that forms a coiled-coil structure with the SNARE motifs of syntaxin-1A and SNAP-25, driving membrane fusion.[1] |
| Juxtamembrane Domain (JMD) | 86-94 | A flexible linker region connecting the SNARE motif to the transmembrane domain.[1] |
| Transmembrane Domain (TMD) | 95-114 | Anchors the protein to the synaptic vesicle membrane.[1] |
| Luminal Domain | 115-116 | A short C-terminal region located inside the synaptic vesicle.[1] |
Experimental Protocols
The study of VAMP2 structure and function employs a variety of advanced biochemical and biophysical techniques. A key method highlighted in the literature for studying the dynamic membrane association of the VAMP2 SNARE motif in a cellular context is in-cell NMR spectroscopy .[7]
General Workflow for In-cell NMR of VAMP2:
-
Protein Expression and Labeling: Isotope-labeled (e.g., ¹⁵N) VAMP2, or a specific domain like VAMP2(1-96), is expressed and purified from a bacterial expression system.[7]
-
Delivery into Mammalian Cells: The labeled protein is introduced into mammalian cells (e.g., HEK-293T or neuronal SH-SY5Y cells) via electroporation.[7]
-
NMR Data Acquisition: Two-dimensional ¹H-¹⁵N HSQC NMR spectra are acquired to observe the protein within the cellular environment.
-
Data Analysis: Changes in peak intensities and chemical shifts are analyzed to determine residue-specific interactions and conformational changes, providing insights into how the protein associates with intracellular membranes.[7]
Signaling Pathway: SNARE Complex Assembly
The primary function of VAMP2 is its participation in the formation of the SNARE complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane, leading to neurotransmitter release.[8]
Caption: VAMP2, a v-SNARE on the synaptic vesicle, interacts with t-SNAREs (Syntaxin-1A and SNAP-25) on the presynaptic membrane to form the SNARE complex, driving membrane fusion.
Part 2: Wheat Antimicrobial Peptide-2 (this compound)
Wheat Antimicrobial Peptide-2 (this compound) is a hevein-like antimicrobial peptide found in wheat. These peptides are part of the plant's innate defense system against fungal pathogens.[9] Their antifungal activity is attributed to their ability to bind to chitin, a major component of fungal cell walls.[10][11]
Amino Acid Sequence of this compound
The mature this compound peptide sequence is characterized by a conserved pattern of cysteine residues that form disulfide bonds, stabilizing its structure. The sequences of different WAMPs are highly conserved, with variability often at a single position.[9]
An example amino acid sequence for a WAMP is provided in the literature, with cysteine residues highlighted as they are crucial for the structure.[10]
Protein Domains and Motifs of this compound
This compound possesses specific domains and motifs that are critical for its antifungal activity.
| Domain/Motif | Residue Range (Representative) | Description & Function |
| Chitin-binding Site | Variable | Contains conserved aromatic residues (e.g., Tyr22, Phe24, Tyr31 in this compound) that are essential for binding to chitin in fungal cell walls.[9] |
| Gamma-core Motif | Overlapping regions | Characterized by a GXC(X)3-9C or C(X)3-9CXG motif, which is believed to be vital for the antimicrobial activity of these peptides.[9] |
| Beta-strands and Alpha-helix | Variable | The secondary structure includes beta-strands (β1, β2, β3) and an alpha-helix, which form the conserved central structural domain of hevein-like AMPs.[9][11] |
Experimental Protocols
The investigation of this compound and its derivatives often involves peptide synthesis and antifungal activity assays.
General Workflow for Antifungal Activity Assay:
-
Peptide Synthesis: this compound and its derived fragments (e.g., WAMP-N, WAMP-C, WAMP-G1, WAMP-G2) are chemically synthesized.[9]
-
Fungal Culture: A target fungal species (e.g., Fusarium oxysporum) is cultured in a suitable medium.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Serial dilutions of the synthesized peptides are prepared in microtiter plates.
-
A standardized suspension of fungal spores is added to each well.
-
The plates are incubated, and fungal growth is assessed by measuring optical density.
-
The MIC is determined as the lowest peptide concentration that completely inhibits visible fungal growth.
-
-
Synergy Assays: The peptides can also be tested in combination with conventional fungicides (e.g., tebuconazole) to assess for synergistic effects.[9]
Logical Relationship: this compound Structure and Antifungal Action
The antifungal mechanism of this compound is directly related to its modular structure, which allows it to recognize and interact with fungal cell walls, leading to the inhibition of fungal growth.
Caption: The structural domains of this compound, including the chitin-binding site and the gamma-core motif, are responsible for its interaction with the fungal cell wall, leading to the inhibition of fungal growth.
References
- 1. Frontiers | The function of VAMP2 in mediating membrane fusion: An overview [frontiersin.org]
- 2. The function of VAMP2 in mediating membrane fusion: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. VAMP2 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. sinobiological.com [sinobiological.com]
- 7. biorxiv.org [biorxiv.org]
- 8. rupress.org [rupress.org]
- 9. Hevein-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by this compound-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Discovery and Isolation of Wheat Antimicrobial Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery, isolation, and characterization of antimicrobial peptides (AMPs) from wheat (Triticum spp.). It details the major families of wheat AMPs, presents their quantitative antimicrobial activities, outlines comprehensive experimental protocols, and illustrates the key signaling pathways involved in their induction.
Introduction to Wheat Antimicrobial Peptides
Antimicrobial peptides (AMPs) are essential components of the innate immune system in plants, providing a first line of defense against a wide range of pathogens, including fungi and bacteria. These small, low-molecular-weight polypeptides are produced either constitutively or in response to pathogenic microorganisms. Wheat, a globally vital crop, possesses a diverse arsenal of AMPs, which are of significant interest for their potential applications in engineering disease-resistant crops and developing novel therapeutic agents.
The major families of AMPs isolated from wheat include thionins, defensins, and non-specific lipid transfer proteins (nsLTPs), among others. These peptides are typically rich in cysteine residues, which form multiple disulfide bonds that stabilize their structures. This guide focuses on the methodologies for discovering and isolating these potent biomolecules.
Major Families of Wheat Antimicrobial Peptides
Wheat harbors several families of AMPs, primarily concentrated in seeds and other vulnerable tissues. These families are classified based on amino acid sequence similarity and conserved structural motifs.
-
Thionins : The first AMPs to be identified, thionins are small (~5 kDa), highly basic peptides containing six or eight cysteine residues. The prototypic thionin, purothionin, was first isolated from wheat endosperm. They exhibit broad-spectrum activity against bacteria and fungi, which is thought to occur through the disruption of cell membranes.
-
Defensins : Plant defensins are small (~5 kDa), basic, cysteine-rich peptides structurally related to insect and mammalian defensins. They possess a characteristic three-dimensional fold stabilized by four disulfide bonds. Wheat defensins are potent inhibitors of fungal growth and also show activity against bacteria.
-
Non-Specific Lipid Transfer Proteins (nsLTPs) : Classified as pathogenesis-related proteins (PR-14), nsLTPs are small (~7-9 kDa), cysteine-rich proteins stabilized by four disulfide bonds. While named for their ability to transfer lipids in vitro, their antimicrobial function is a key aspect of their role in plant defense. Wheat nsLTPs have been shown to inhibit the growth of various fungal and bacterial pathogens.
-
Other Families : In addition to the major families, wheat seeds have been found to contain other AMPs, including glycine-rich peptides and hevein-like peptides, which also contribute to the plant's defense repertoire.
Quantitative Antimicrobial Activity
The efficacy of AMPs is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize reported MIC values for various wheat-derived AMPs against a selection of pathogens.
Table 1: MIC of Wheat-Derived Non-Specific Lipid Transfer Proteins (nsLTPs)
| Peptide | Source | Target Microorganism | MIC (µg/mL) | Reference |
| TdLTP4 | Durum Wheat (T. durum) | Bacillus subtilis | 62.5 | |
| TdLTP4 | Durum Wheat (T. durum) | Staphylococcus aureus | 125 | |
| TdLTP4 | Durum Wheat (T. durum) | Escherichia coli | 250 | |
| TdLTP4 | Durum Wheat (T. durum) | Salmonella enterica | 125 | |
| TdLTP4 | Durum Wheat (T. durum) | Fusarium graminearum | 62.5 |
Table 2: MIC of Other Wheat-Derived Antimicrobial Peptides
| Peptide | Source | Target Microorganism | MIC (µg/mL) | Reference |
| WBp-1 | Wheat Bran | Listeria monocytogenes | 150 | |
| Thionins (purified) | Wheat Flour | Listeria monocytogenes | 1 - 5 | |
| Thionins (purified) | Wheat Flour | Listeria ivanovii | 1 - 2.5 | |
| Black Wheat Flour Extract | Black Wheat | Staphylococcus aureus | 50 | |
| Black Wheat Flour Extract | Black Wheat | Pseudomonas aeruginosa | 50 |
Experimental Protocols
The successful isolation of pure, active AMPs from wheat requires a systematic, multi-step approach. The following sections provide detailed methodologies for extraction, purification, and activity assessment.
General Experimental Workflow
The overall process begins with the extraction of total soluble proteins from wheat tissue, followed by a series of chromatographic steps to purify the peptides of interest, and concludes with characterization and bioassays.
Caption: General workflow for the isolation and characterization of wheat AMPs.
Protocol 1: Crude Extraction of Cationic Peptides from Wheat Seeds
This protocol focuses on the initial extraction of total soluble proteins and peptides, enriched for cationic species, from wheat seeds.
-
Seed Preparation : Select healthy, uniform wheat seeds. Rinse them with distilled water and dry them completely. Mill the seeds into a fine flour.
-
Extraction Buffer Preparation : Prepare an acidic extraction buffer suitable for cationic peptides (e.g., 100 mM HCl or 5% acetic acid). An alternative is a buffer containing 50 mM phosphate buffer (pH 7), 2 mM EDTA, and 50 mM NaCl.
-
Extraction : Add the cold extraction buffer to the milled seed flour at a ratio of 10:1 (v/w).
-
Homogenization : Stir the mixture continuously on a shaker for 2-4 hours at 4°C to facilitate the extraction of soluble proteins.
-
Clarification : Centrifuge the slurry at high speed (e.g., 12,000 rpm) for 20-30 minutes at 4°C to pellet the insoluble debris.
-
Collection : Carefully decant the supernatant, which contains the crude protein extract. For long-term storage, freeze the extract at -20°C or -80°C.
Protocol 2: Multi-Step Chromatographic Purification
This protocol describes a typical three-step high-performance liquid chromatography (HPLC) procedure to purify AMPs from the crude extract.
-
Step 1: Cation Exchange Chromatography (CEX) :
-
Equilibrate a CEX column (e.g., SP-Sepharose) with a low-salt binding buffer (e.g., 20 mM sodium phosphate, pH 6.0).
-
Load the crude extract onto the column. Cationic peptides will bind to the negatively charged resin.
-
Wash the column with the binding buffer to remove unbound and weakly bound contaminants.
-
Elute the bound peptides using a linear salt gradient (e.g., 0 to 1 M NaCl in the binding buffer).
-
Collect fractions and test each for antimicrobial activity using a preliminary screen (e.g., agar well diffusion).
-
-
Step 2: Size-Exclusion Chromatography (SEC) :
-
Pool the active fractions from CEX and concentrate them if necessary.
-
Load the concentrated sample onto a SEC column (e.g., Superdex Peptide) equilibrated with a suitable buffer (e.g., 50 mM ammonium acetate, pH 5.0).
-
Run the chromatography at a constant flow rate. Peptides will separate based on their molecular size.
-
Collect fractions and again screen for antimicrobial activity.
-
-
Step 3: Reversed-Phase HPLC (RP-HPLC) :
-
Pool the active fractions from SEC.
-
Inject the sample onto a C18 RP-HPLC column equilibrated with Solvent A (e.g., 0.1% trifluoroacetic acid (TFA) in water).
-
Elute the peptides using a linear gradient of Solvent B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution profile at 220 nm and 280 nm. Each peak represents a potentially pure peptide.
-
Collect individual peaks, lyophilize to remove the solvent, and resuspend in sterile water for characterization and final MIC testing.
-
Protocol 3: MIC Determination by Broth Microdilution
This protocol details the standard method for determining the MIC of a purified peptide. To prevent the adsorption of cationic peptides to surfaces, it is crucial to use polypropylene labware and a suitable peptide diluent.
-
Preparation of Bacterial Inoculum :
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a suitable broth (e.g., Cation-adjusted Mueller-Hinton Broth, MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dil
-
An In-depth Technical Guide to the Mechanism of Action of Hevein-Like Peptides
Audience: Researchers, scientists, and drug development professionals.
Abstract: Hevein-like peptides are a prominent family of cysteine-rich antimicrobial peptides (AMPs) that constitute a key component of the plant innate immune system. Characterized by a conserved chitin-binding domain, their primary mechanism of action is the specific recognition and binding of chitin, a crucial structural polysaccharide in fungal cell walls and insect exoskeletons. This interaction disrupts cell wall integrity and inhibits pathogen growth. Beyond this canonical function, certain hevein-like peptides, such as Wheat Antimicrobial Peptides (WAMPs), exhibit a novel secondary mechanism: the inhibition of fungal metalloproteases (fungalysins), which are key virulence factors. Their high stability, conferred by a compact structure stabilized by multiple disulfide bonds, combined with potent antimicrobial activity, makes them attractive scaffolds for the development of new antifungal agents and therapeutics. This guide provides a detailed examination of their mechanisms of action, quantitative bioactivity, and the experimental protocols used for their characterization.
Core Mechanism of Action: Chitin Binding
The principal mechanism of action for hevein-like peptides is their high-affinity binding to chitin, a polymer of N-acetylglucosamine found in fungal cell walls.[1][2][3] This interaction is mediated by a highly conserved chitin-binding motif within the peptide structure.
The Chitin-Binding Domain
The chitin-binding site is a structurally conserved domain of 30-43 amino acids.[4] Key features include:
-
A Conserved Sequence: The motif often contains a sequence pattern rich in aromatic and specific polar residues, such as SXΦGΦ, where 'S' is serine, 'G' is glycine, and 'Φ' represents an aromatic amino acid (e.g., Tyrosine, Phenylalanine, Tryptophan).[3]
-
Structural Arrangement: The overall structure is a compact fold, typically composed of antiparallel beta-sheets and short helices, stabilized by three to five disulfide bonds.[1][5] This scaffold exposes the aromatic residues on the peptide surface, making them available for interaction.[1][4]
-
Molecular Interaction: The binding to chitin occurs through a combination of hydrogen bonds and hydrophobic stacking interactions (CH-π interactions) between the aromatic side chains of the peptide and the planar sugar rings of the chitin polymer.[6] The conserved serine residue also plays a key role in this binding.[4]
This targeted binding to a structure absent in plants provides a specific and effective defense mechanism.[4] The binding event itself is believed to interfere with the synthesis of new chitin polymers at the growing hyphal tips, thereby arresting fungal growth.[1]
Secondary Mechanism: Inhibition of Fungal Virulence Factors
While chitin binding is the hallmark of this peptide family, some members possess additional, potent mechanisms of action. A notable example is the ability of Wheat Antimicrobial Peptides (WAMPs) to inhibit fungalysin, a metalloprotease secreted by fungi like Fusarium verticillioides.[1]
-
Fungal Counter-Defense: Pathogenic fungi secrete virulence factors to overcome host defenses. Fungalysin is a Zn-metalloproteinase that specifically targets and cleaves plant Class IV chitinases, which are themselves defense proteins that degrade the fungal cell wall.[1]
-
WAMPs as Protease Inhibitors: WAMPs can act as potent inhibitors of fungalysin. They bind to the protease, blocking its catalytic activity and thereby protecting the host's chitinases from degradation.[1]
-
Structural Basis of Inhibition: The efficiency of fungalysin inhibition by WAMPs is dependent on the amino acid at a specific, non-conserved position (position 34). WAMP variants with Alanine or Lysine at this position are effective inhibitors, while those with Glutamate or Asparagine are not.[1] This novel function demonstrates a sophisticated interplay between host defense peptides and fungal virulence factors.
Quantitative Bioactivity Data
The antifungal activity of hevein-like peptides is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) or the minimum inhibitory concentration (MIC) against various fungal species. The data below summarizes the reported in vitro activity for several representative hevein-like peptides.
| Peptide Family | Peptide | Target Fungus | Bioactivity (IC₅₀) | Reference |
| WAMPs | WAMP-1b | Bipolaris sorokiniana | 22.2 µg/mL | [1] |
| This compound | Bipolaris sorokiniana | 30.6 µg/mL | [1] | |
| This compound | Fusarium culmorum | 256.3 µg/mL | [1] | |
| WAMP-3.1 | Fusarium oxysporum | 43.8 µg/mL | [1] | |
| Vaccatides | vH2 | Fusarium graminearum | 11.2 µM | |
| vH2 | Fusarium oxysporum | 15.5 µM | ||
| vH2 | Botrytis cinerea | 18.1 µM | ||
| Cereal Peptides | Ac-AMP1 | Fusarium culmorum | 2.5 µM | |
| Ac-AMP2 | Fusarium culmorum | 1.0 µM | ||
| Ar-AMP | Fusarium culmorum | 1.0 µM |
Key Experimental Protocols
The characterization of hevein-like peptides involves a series of established biochemical and biophysical techniques.
Isolation and Purification: Chitin Affinity Chromatography
The inherent high affinity of these peptides for their target ligand is exploited for their purification.
-
Preparation of Crude Extract: Plant material (e.g., seeds, leaves) is homogenized in an appropriate extraction buffer. The homogenate is centrifuged and filtered to produce a clarified crude protein extract.
-
Column Preparation: A chromatography column is packed with chitin bead resin. The column is equilibrated by washing with 10-20 column volumes of a binding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 1 mM EDTA, pH 8.0).
-
Loading and Binding: The clarified crude extract is loaded onto the equilibrated chitin column at a slow flow rate (e.g., 0.5-1.0 mL/min) to allow for efficient binding of the hevein-like peptides to the chitin resin.
-
Washing: The column is washed extensively with 20 or more column volumes of binding buffer, often with increased salt concentration, to remove non-specifically bound proteins.
-
Elution: The bound peptides are eluted from the column using a low pH elution buffer, such as 1 M acetic acid. Fractions are collected and neutralized.
-
Analysis: The purity and molecular weight of the peptide in the eluted fractions are assessed using SDS-PAGE and mass spectrometry.
Bioactivity Determination: Broth Microdilution Antifungal Assay
This method is used to determine the IC₅₀ or MIC of a purified peptide against a target fungus.
-
Fungal Inoculum Preparation: The fungal species is cultured on an appropriate agar medium. Spores (conidia) are harvested and suspended in a sterile saline solution. The suspension is adjusted to a standardized concentration (e.g., 0.4-5 x 10⁴ CFU/mL).
-
Peptide Dilution Series: A two-fold serial dilution of the purified peptide is prepared in a 96-well microtiter plate using a suitable liquid medium (e.g., RPMI 1640 or Potato Dextrose Broth).
-
Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate containing the peptide dilutions. Control wells (no peptide) are included to measure maximum growth.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 28-35°C) for a defined period (e.g., 24-72 hours) to allow for fungal growth.
-
Growth Assessment: Fungal growth inhibition is determined by measuring the optical density (OD) at a specific wavelength (e.g., 595 nm or 600 nm) using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is calculated for each peptide concentration relative to the no-peptide control. The IC₅₀ value is determined by plotting inhibition versus peptide concentration and fitting the data to a dose-response curve.
Binding Affinity Measurement: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of the peptide-chitin interaction in real-time.
-
Chip Preparation: A sensor chip (typically with a gold surface coated with carboxymethylated dextran) is selected. The chitin or chitin-oligosaccharide ligand is immobilized onto the chip surface using standard amine-coupling chemistry or by using pre-modified thiol-carbohydrates. A control flow cell is prepared, often by immobilizing an irrelevant molecule or leaving it blank.
-
Analyte Preparation: The purified hevein-like peptide (the analyte) is prepared in a series of concentrations in a suitable running buffer.
-
Binding Measurement: The running buffer is flowed continuously over the sensor chip surface to establish a stable baseline. The different concentrations of the peptide analyte are then injected sequentially over the ligand and control surfaces.
-
Data Acquisition: The SPR instrument measures the change in refractive index at the sensor surface as the peptide binds to the immobilized chitin. This change is recorded in real-time as a sensorgram (Response Units vs. Time), showing an association phase during injection and a dissociation phase when the injection ends.
-
Regeneration: Between analyte injections, the chip surface is regenerated by injecting a pulse of a solution (e.g., low pH glycine or high concentration of a simple sugar) to remove all bound peptide, returning the signal to the baseline.
-
Kinetic Analysis: The collected sensorgrams are processed by subtracting the signal from the control flow cell. The association (kₐ) and dissociation (kₑ) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kₑ) is then calculated as kₑ/kₐ.
Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the three-dimensional solution structure of hevein-like peptides.
-
Sample Preparation: A high-purity (>95%), concentrated solution of the peptide is prepared in a suitable buffer, typically in 90% H₂O / 10% D₂O.
-
Data Acquisition: A series of multi-dimensional NMR experiments are performed on a high-field NMR spectrometer. Key experiments include:
-
TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.
-
COSY (Correlation Spectroscopy): Provides through-bond information for adjacent protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment, as it detects protons that are close in space (< 5 Å), providing the distance restraints needed for structure calculation.
-
-
Resonance Assignment: The collected spectra are analyzed to assign every proton resonance to its specific amino acid in the peptide sequence.
-
Structure Calculation: The distance restraints obtained from the NOESY spectra, along with dihedral angle restraints from scalar coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). These programs generate a family of structures that satisfy the experimental restraints.
-
Structure Refinement and Validation: The resulting ensemble of structures is refined using energy minimization in a simulated solvent environment. The quality of the final structure is assessed using validation software to check for stereochemical correctness and agreement with the experimental data.
Conclusion and Future Directions
Hevein-like peptides employ a sophisticated, multi-pronged strategy to defend their host plants from fungal pathogens. Their primary mechanism relies on the specific and high-affinity binding to chitin, leading to the disruption of fungal cell wall integrity. Furthermore, the discovery of secondary mechanisms, such as the inhibition of fungal virulence enzymes, highlights a dynamic co-evolutionary arms race between plants and their pathogens. The robust structural stability and potent, targeted activity of these peptides make them excellent candidates for therapeutic and agricultural applications. Future research will likely focus on peptide engineering to enhance potency and spectrum of activity, as well as the development of novel delivery systems for in-field applications to protect crops from devastating fungal diseases.
References
- 1. Hevein-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by this compound-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Fungal Hevein-like Peptides Biosynthesized from Quinoa Cleavable Hololectins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protein.bio.msu.ru [protein.bio.msu.ru]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
The Biological Function of WAMP-2 in Triticum kiharae: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Vesicle-associated membrane protein-associated proteins (WAMPs) isolated from the seeds of Triticum kiharae, a synthetic hexaploid wheat species known for its robust disease resistance, represent a unique class of hevein-like antimicrobial peptides (AMPs). This technical guide provides an in-depth analysis of the biological function of WAMP-2, a key member of this family. This compound exhibits a potent, broad-spectrum antifungal activity through a dual-action mechanism: direct inhibition of fungal growth and the novel inhibition of fungal metalloproteinases, which are critical virulence factors. This document details the quantitative antifungal efficacy of this compound, provides comprehensive experimental protocols for its study, and illustrates its mechanism of action and the putative signaling pathways involved in its expression. The unique structural features and multifaceted functions of this compound position it as a compelling candidate for the development of novel antifungal therapeutics and for the genetic improvement of crop resilience.
Introduction
Plants have evolved a sophisticated innate immune system to defend against a myriad of pathogens. A key component of this system is the production of antimicrobial peptides (AMPs), which provide a first line of defense. Triticum kiharae, an amphiploid of Triticum timopheevii and Aegilops tauschii, is a valuable genetic resource for wheat improvement due to its high protein content and notable resistance to various diseases.[1] Within its seeds, a family of potent hevein-like AMPs, designated as WAMPs, has been identified.
These peptides are distinguished by a novel 10-cysteine motif, which is uncharacteristic of typical hevein-like peptides but is found in the chitin-binding domains of class I chitinases in cereals.[2] Another defining feature is the substitution of a conserved serine residue with a glycine in the chitin-binding site, which appears to reduce binding to oligosaccharides and suggests a more complex mode of action beyond simple chitin binding.[3][4]
This guide focuses specifically on this compound, a 44-amino acid peptide that plays a significant role in the defense mechanisms of T. kiharae. We will explore its direct antifungal properties, its unique ability to inhibit fungal virulence factors, and the experimental methodologies used to characterize its function.
Core Biological Function of this compound
The primary biological role of this compound is to protect the plant from pathogenic fungal infections. This is achieved through a dual-pronged approach:
-
Direct Antifungal Activity: this compound demonstrates high in-vitro inhibitory activity against a broad spectrum of phytopathogenic fungi, including those that contain chitin in their cell walls and those that do not. This suggests that while chitin-binding may play a role, other mechanisms of action are also involved.[2][3] The antifungal effect is fungistatic, primarily inhibiting spore germination and hyphal elongation.[5][6]
-
Inhibition of Fungal Virulence Factors: A novel and significant function of this compound is its ability to inhibit fungalysin, a Zn-metalloproteinase secreted by pathogenic fungi like Fusarium verticillioides.[5][6] Fungalysin acts as a virulence factor by cleaving and inactivating plant defense proteins, specifically class IV chitinases. By inhibiting fungalysin, this compound protects other components of the plant's defense system, allowing them to effectively degrade fungal cell walls. An equal molar concentration of this compound is sufficient to block fungalysin activity, preserving the integrity of plant chitinases.[5][6]
The upregulation of WAMP gene expression upon pathogen attack further corroborates their crucial role in the active defense response of the plant (in planta).[3]
Quantitative Data: Antifungal Activity of WAMPs
The antifungal efficacy of WAMP homologues has been quantified against several major plant pathogenic fungi. The data, presented as the half-maximal inhibitory concentration (IC50), demonstrates the potent and broad-spectrum nature of these peptides. This compound (Lys34) shows comparable or, in some cases, superior activity to its homologue WAMP-1a.
| Fungal Species | Pathogen Type | WAMP-1a IC50 (µM) | This compound (Lys34) IC50 (µM) | Reference |
|---|---|---|---|---|
| Fusarium culmorum | Ascomycete | 1.8 | 2.0 | [3] |
| Fusarium verticillioides | Ascomycete | 2.5 | 3.0 | [3] |
| Bipolaris sorokiniana | Ascomycete | 1.2 | 1.5 | [3] |
| Alternaria solani | Ascomycete | > 50 | > 50 | [3] |
| Stagonospora nodorum | Ascomycete | 1.0 | 0.9 | [3] |
Signaling and Action Pathways
The expression and function of this compound are integral to the plant's innate immune response. Although the complete signaling cascade is a subject of ongoing research, a putative pathway can be constructed based on current knowledge of plant-pathogen interactions and the specific functions of WAMPs.
Putative Signaling Pathway for this compound Expression
Upon pathogen attack, Pathogen-Associated Molecular Patterns (PAMPs), such as chitin from fungal cell walls, are recognized by Pattern Recognition Receptors (PRRs) on the plant cell surface. This recognition event triggers a downstream signaling cascade, often involving Mitogen-Activated Protein Kinases (MAPKs), leading to the activation of defense-related transcription factors. These transcription factors then bind to the promoter regions of defense genes, including the this compound gene, initiating its transcription and translation.
This compound Dual-Action Mechanism
Once synthesized, the this compound peptide is secreted into the extracellular space where it confronts the invading fungus. It exerts its protective function through two distinct but complementary mechanisms.
References
- 1. A novel antifungal hevein-type peptide from Triticum kiharae seeds with a unique 10-cysteine motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hevein-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by this compound-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Hevein-like antimicrobial peptides of plants | Semantic Scholar [semanticscholar.org]
- 5. Novel mode of action of plant defense peptides - hevein-like antimicrobial peptides from wheat inhibit fungal metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
VAMP-2 Gene Expression in Response to Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vesicle-Associated Membrane Protein 2 (VAMP-2), also known as synaptobrevin-2, is a key SNARE (Soluble N-ethylmaleimide-sensitive factor attachment protein receptor) protein integral to vesicle trafficking and fusion events. While extensively studied for its critical role in neurotransmitter release, emerging evidence highlights its participation in fundamental immune processes. VAMP-2 is involved in the exocytosis of granules by neutrophils, the secretion of antibodies by plasma cells, and phagocytosis by macrophages[1][2]. Understanding the regulation of the VAMP2 gene in response to pathogenic challenges is crucial for developing novel therapeutic strategies that can modulate immune responses.
This technical guide provides a comprehensive overview of the current knowledge on VAMP-2 gene expression in response to pathogens, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways potentially involved in its regulation.
Data Presentation: Quantitative Analysis of VAMP-2 Gene Expression
The following table summarizes the quantitative data on VAMP2 mRNA expression in immune cells following exposure to pathogen-associated molecular patterns (PAMPs).
| Cell Type | Pathogen/Stimulus | Time Point | Fold Change in mRNA Expression (relative to control) | Experimental Method |
| JAWS II Dendritic Cells | Lipopolysaccharide (LPS, 100 ng/ml) | 1 hour | ~1.2 | RT-qPCR |
| JAWS II Dendritic Cells | Lipopolysaccharide (LPS, 100 ng/ml) | 4 hours | ~1.5 | RT-qPCR |
| JAWS II Dendritic Cells | Lipopolysaccharide (LPS, 100 ng/ml) | 12 hours | ~1.8 | RT-qPCR |
| JAWS II Dendritic Cells | Peptidoglycan (PGN, 5 µg/ml) | 1 hour | No significant change | RT-qPCR |
| JAWS II Dendritic Cells | Peptidoglycan (PGN, 5 µg/ml) | 4 hours | No significant change | RT-qPCR |
| JAWS II Dendritic Cells | Peptidoglycan (PGN, 5 µg/ml) | 12 hours | No significant change | RT-qPCR |
Data is estimated from graphical representation in the cited source and presented as approximate fold changes.
Signaling Pathways
The precise signaling pathways that regulate VAMP2 gene expression in response to pathogens are still under investigation. However, based on the response to the Toll-like receptor 4 (TLR4) agonist LPS, a putative pathway can be outlined. TLR4 activation by LPS on the surface of dendritic cells or macrophages initiates a signaling cascade that leads to the activation of key transcription factors such as NF-κB and AP-1. These transcription factors are known to regulate a wide array of immune-related genes. While direct binding of these factors to the VAMP2 promoter in this context requires further validation, it represents a plausible mechanism for the observed upregulation.
Experimental Protocols & Workflows
Investigating the expression of VAMP2 in response to pathogens involves a series of well-established molecular biology techniques. A generalized workflow is presented below.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of WAMP-2 Derived Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAMP-2 (Wheat Antimicrobial Peptide-2) is a hevein-like antimicrobial peptide isolated from Triticum kiharae that demonstrates significant antifungal activity. Derived peptide fragments from this compound have been synthesized to investigate their structure-function relationships and potential as novel antifungal agents. These peptides, targeting components of the fungal cell wall and membrane, offer a promising avenue for the development of new therapeutics against pathogenic fungi. This document provides detailed methodologies for the synthesis, purification, and characterization of this compound derived peptides, along with a summary of their biological activity and proposed mechanism of action.
Peptide Design and Sequences
Four key peptides have been derived from the this compound sequence for structure-function analysis. These peptides correspond to the N-terminal region (WAMP-N), C-terminal region (WAMP-C), and two overlapping gamma-core motifs in the central part of the molecule (WAMP-G1 and WAMP-G2). The amino acid sequences of these peptides are provided below.
| Peptide Name | Amino Acid Sequence |
| WAMP-N | QGGFGGSCDG |
| WAMP-C | CSKNKCQCT |
| WAMP-G1 | QCKCDGCCSD |
| WAMP-G2 | DGCCSDKCPG |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Derived Peptides
This protocol outlines the manual synthesis of this compound derived peptides using the Fmoc/tBu strategy.
1. Resin Selection and Preparation:
-
Resin: Rink Amide MBHA resin is suitable for synthesizing C-terminally amidated peptides. For peptides with a C-terminal carboxylic acid, a Wang resin or 2-chlorotrityl chloride resin can be used.
-
Swelling: Swell the resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
2. Fmoc-Amino Acid Coupling Cycle (repeated for each amino acid):
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add a coupling agent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), recouple the amino acid.
3. Special Considerations for Cysteine-Containing Peptides:
-
Use Fmoc-Cys(Trt)-OH as the cysteine derivative. The trityl (Trt) protecting group is stable during synthesis and is cleaved during the final cleavage step with trifluoroacetic acid (TFA).
-
To minimize racemization of cysteine residues, consider using a carbodiimide-based activation method (e.g., DIC/HOBt) instead of uronium-based reagents for coupling of cysteine.
4. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to protect the peptide from reactive cations generated during cleavage.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Purification of Synthetic this compound Derived Peptides by RP-HPLC
1. Equipment and Reagents:
-
Preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.
-
C18 column (preparative and analytical).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
2. Analytical RP-HPLC:
-
Dissolve a small amount of the crude peptide in Mobile Phase A.
-
Inject the sample onto the analytical C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% B over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution at 214 nm and 280 nm.
-
Determine the retention time of the target peptide peak.
3. Preparative RP-HPLC:
-
Dissolve the crude peptide in a minimal volume of Mobile Phase A.
-
Inject the sample onto the preparative C18 column.
-
Run a gradient of Mobile Phase B based on the analytical run, optimized for the separation of the target peptide from impurities.
-
Collect fractions corresponding to the main peptide peak.
4. Post-Purification Processing:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions containing the pure peptide.
-
Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a white powder.
Protocol 3: Characterization of Synthetic this compound Derived Peptides
1. Mass Spectrometry:
-
Determine the molecular weight of the purified peptides using Mass Spectrometry (MS), such as MALDI-TOF or ESI-MS.
-
The observed mass should correspond to the calculated theoretical mass of the peptide to confirm its identity.
2. Amino Acid Analysis:
-
Perform amino acid analysis to confirm the amino acid composition of the synthetic peptide. This involves hydrolyzing the peptide into its constituent amino acids and quantifying them.
Quantitative Data Summary
The antifungal activity of synthesized this compound and its derived peptides has been evaluated against various plant pathogenic fungi. The following tables summarize the reported quantitative data.
Table 1: Antifungal Activity (IC₅₀ in µg/mL) of this compound and Derived Peptides
| Peptide | B. sorokiniana | F. oxysporum | F. culmorum | A. alternata | C. cucumerinum |
| This compound | 30.6 | 39.8 | 256.3 | >100 | 25.0 |
| WAMP-N | >400 | >400 | >400 | >400 | >400 |
| WAMP-C | 100.0 | >400 | >400 | 200.0 | 70.2 |
| WAMP-G1 | >400 | >400 | >400 | >400 | >400 |
| WAMP-G2 | >400 | >400 | >400 | >400 | >400 |
Data extracted from a study on the structure-function relationship of WAMPs.[1]
Table 2: Inhibition of Spore Germination (%) by WAMP-C at 400 µg/mL
| Fungus | Inhibition of Spore Germination (%) |
| F. culmorum | 23.0 |
| F. oxysporum | 11.5 |
| C. cucumerinum | 91.0 |
| P. nodorum | 100.0 |
| B. sorokiniana | 100.0 |
| A. alternata | 100.0 |
Data extracted from a study on the structure-function relationship of WAMPs.[1]
Visualizations
Signaling and Interaction Pathway
The proposed mechanism of action for this compound and its derived peptides involves a multi-faceted interaction with the fungal cell.
Caption: Proposed mechanism of action for this compound peptides against fungal cells.
Experimental Workflow
The overall workflow for the synthesis and evaluation of this compound derived peptides is a multi-step process from initial synthesis to final activity assessment.
Caption: Workflow for the synthesis and evaluation of this compound derived peptides.
References
Application Notes and Protocols for WAMP-2 Antifungal Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAMP-2, a hevein-like antimicrobial peptide isolated from Triticum kiharae (wheat), has demonstrated significant antifungal activity against a range of plant pathogenic fungi.[1][2] These peptides represent a promising class of natural compounds for the development of novel antifungal agents. This document provides a detailed protocol for assessing the antifungal activity of this compound and its derivatives using a standardized broth microdilution assay. The methodology is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[3][4][5] The primary endpoint of this assay is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the peptide that inhibits the visible growth of a fungus.[4][6]
Data Presentation
The antifungal activity of this compound and its derived peptides is summarized in the table below, presenting the half-maximal inhibitory concentration (IC50) required to suppress fungal spore germination.
| Fungal Species | This compound (IC50 µg/mL) | This compound Derived Peptides (IC50 µg/mL) | Reference |
| Fusarium oxysporum | >50 | WAMP-C: >100 | [1] |
| Fusarium culmorum | 256.3 | WAMP-C: >100 | [1] |
| Bipolaris sorokiniana | 30.6 | WAMP-C: 45.3 | [1][2] |
| Alternaria alternata | >50 | WAMP-C: >100 | [1] |
| Cladosporium cucumerinum | 25.5 | WAMP-C: 13.8 | [1] |
| Colletotrichum gloeosporioides | >50 | WAMP-C: >100 | [1] |
| Phytophthora infestans | >50 | WAMP-C: >100 | [1] |
Experimental Workflow
The following diagram illustrates the key steps in the this compound antifungal activity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Hevein-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by this compound-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
Application Notes and Protocols for the Combined Use of WAMP-2 and Tebuconazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the synergistic antifungal effects of the hevein-like antimicrobial peptide WAMP-2 in combination with the triazole fungicide tebuconazole. The provided protocols and data are intended to facilitate further research into this promising antifungal strategy.
Introduction
The emergence of fungal resistance to conventional antifungal agents necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where two or more agents with different mechanisms of action are employed to enhance efficacy, reduce required dosages, and minimize the development of resistance.
This compound, a hevein-like antimicrobial peptide, and tebuconazole, a triazole fungicide, represent a potent combination for antifungal applications. This compound is understood to disrupt the fungal cell wall, a structure primarily composed of chitin and glucans, leading to increased membrane permeability. Tebuconazole acts by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] The dual targeting of both the cell wall and cell membrane integrity can lead to synergistic or additive antifungal effects.
Mechanism of Action and Synergy
The synergistic interaction between this compound and tebuconazole stems from their distinct yet complementary modes of action. This compound peptides likely bind to chitin in the fungal cell wall, causing destabilization and increasing the permeability of the cell wall.[1][2] This disruption facilitates the entry of tebuconazole into the fungal cell.
Once inside the cell, tebuconazole, a demethylation inhibitor (DMI), targets and inhibits the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical enzyme in the ergosterol biosynthesis pathway.[3][4] The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane, ultimately disrupting membrane function and leading to cell death.[4] The combination of a compromised cell wall due to this compound and the inhibition of cell membrane synthesis by tebuconazole results in a potent synergistic antifungal effect.[1]
Quantitative Data Summary
The following table summarizes the synergistic interactions observed between this compound derived peptides and tebuconazole against various plant pathogenic fungi, as determined by the checkerboard assay and calculation of the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic interaction.[5]
| Fungal Species | This compound Fragment | Tebuconazole Concentration (µg/mL) | This compound Fragment Concentration (µg/mL) | FICI Value | Interaction | Reference |
| Fusarium culmorum | WAMP-N | 0.05 | 100 | < 0.5 | Synergy | [1] |
| Fusarium culmorum | WAMP-C | 0.05 | 100 | < 0.5 | Synergy | [1] |
| Fusarium avenaceum | WAMP-N | 0.1 | 100 | < 0.5 | Synergy | [1] |
| Bipolaris sorokiniana | WAMP-N | 0.005 | 50 | < 0.5 | Synergy | [1] |
| Bipolaris sorokiniana | WAMP-C | 0.005 | 50 | < 0.5 | Synergy | [1] |
| Alternaria alternata | WAMP-G2 | 0.1 | 100 | < 0.5 | Synergy | [1] |
| Parastagonospora nodorum | WAMP-G2 | 0.05 | 100 | < 0.5 | Synergy | [1] |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol is designed to determine the in vitro synergistic activity of this compound and tebuconazole against a target fungal species.
Materials:
-
This compound peptide (or its fragments)
-
Tebuconazole
-
96-well microtiter plates
-
Appropriate fungal growth medium (e.g., RPMI 1640 with MOPS buffer)
-
Fungal spore suspension (adjusted to 1-5 x 105 CFU/mL)
-
Spectrophotometer or plate reader
-
Sterile water or buffer
-
Pipettes and sterile tips
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of this compound and tebuconazole in a suitable solvent (e.g., sterile distilled water for this compound, DMSO for tebuconazole).
-
Perform serial two-fold dilutions of this compound and tebuconazole in the fungal growth medium in separate 96-well plates or tubes to create a range of concentrations.
-
-
Plate Setup:
-
Dispense 50 µL of fungal growth medium into each well of a 96-well plate.
-
Add 50 µL of the various concentrations of this compound along the rows (ordinate).
-
Add 50 µL of the various concentrations of tebuconazole along the columns (abscissa).
-
This creates a matrix of this compound and tebuconazole combinations.
-
Include control wells with this compound alone, tebuconazole alone, a growth control (no drug), and a sterility control (no inoculum).
-
-
Inoculation:
-
Prepare a fungal spore suspension and adjust the concentration to 2-10 x 105 CFU/mL in the growth medium.
-
Add 100 µL of the fungal inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and a final inoculum concentration of 1-5 x 105 CFU/mL.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25-28°C) for 24-72 hours, or until growth is visible in the growth control wells.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that inhibits visible fungal growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Tebuconazole = (MIC of tebuconazole in combination) / (MIC of tebuconazole alone)
-
-
Calculate the FICI by summing the individual FICs:
-
FICI = FIC of this compound + FIC of Tebuconazole
-
-
Interpret the FICI values as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Protocol 2: Fungal Spore Germination Inhibition Assay
This protocol assesses the effect of the this compound and tebuconazole combination on the initial stages of fungal development.
Materials:
-
This compound peptide and tebuconazole
-
Fungal spore suspension (adjusted to 1-5 x 104 spores/mL)
-
Germination medium (e.g., Potato Dextrose Broth)
-
96-well microtiter plates
-
Microscope with a hemocytometer or counting chamber
-
Incubator
Procedure:
-
Preparation of Test Solutions:
-
Prepare solutions of this compound, tebuconazole, and their combination at desired concentrations in the germination medium.
-
Include a no-drug control.
-
-
Assay Setup:
-
Add 100 µL of the fungal spore suspension to the wells of a 96-well plate.
-
Add 100 µL of the test solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate at the optimal germination temperature for the fungus for a sufficient time for germination to occur in the control wells (typically 6-24 hours).
-
-
Assessment of Germination:
-
At the end of the incubation period, observe the spores under a microscope.
-
A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Count the number of germinated and non-germinated spores in a representative sample from each well (at least 100 spores).
-
-
Data Analysis:
-
Calculate the percentage of spore germination inhibition for each treatment:
-
% Inhibition = [1 - (% Germination in Treatment / % Germination in Control)] x 100
-
-
Compare the inhibition caused by the individual components to that of the combination.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed synergistic mechanism of this compound and tebuconazole.
Caption: Experimental workflow for the checkerboard microdilution assay.
Caption: Simplified ergosterol biosynthesis pathway and the target of tebuconazole.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hevein-Like Antimicrobial Peptides Wamps: Structure-Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by this compound-Derived Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: WAMP-2 Fragments Against Fusarium Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Wheat Antimicrobial Peptide-2 (WAMP-2) fragments as potent antifungal agents against various Fusarium species. The document details their mechanism of action, summarizes their efficacy, and provides standardized protocols for in vitro evaluation.
Introduction and Application Notes
WAMPs (Wheat Antimicrobial Peptides) are a family of hevein-like, cysteine-rich antimicrobial peptides discovered in wheat (Triticum kiharae).[1][2] These peptides are characterized by a unique 10-cysteine motif and play a crucial role in the plant's innate defense system.[1] this compound, a specific member of this family, has demonstrated significant inhibitory activity against a broad range of plant pathogens, including several species of the devastating fungal genus Fusarium.[1][]
Recent research has focused on chemically synthesized fragments derived from the N-terminal, C-terminal, and central regions of the this compound peptide.[1][4] These fragments, often designated WAMP-N, WAMP-C, and WAMP-G (G1/G2), have shown notable antifungal properties. A key finding is their ability to act synergistically with conventional triazole fungicides, such as tebuconazole.[4][5] This chemosensitization drastically increases the efficacy of the fungicide, allowing for significantly lower concentrations to achieve complete inhibition of fungal spore germination.[4][5]
The primary mode of action for hevein-like peptides is believed to involve binding to chitin, a major component of the fungal cell wall.[4][6] This interaction likely destabilizes the cell wall and/or membrane integrity, which not only directly inhibits fungal growth but also facilitates the entry of other antifungal compounds, explaining the observed synergy.[4] The this compound fragments, particularly WAMP-N and WAMP-C, are predicted to have alpha-helical regions and a net positive charge, features common to many antimicrobial peptides that interact with negatively charged fungal membranes.[1]
The application of this compound fragments represents a promising strategy in agricultural and clinical settings to combat Fusarium infections, potentially reducing the reliance on high concentrations of chemical fungicides and mitigating the development of resistance.
Caption: Logical relationship of this compound peptide fragments.
Quantitative Data Summary: Antifungal Activity
The following table summarizes the in vitro inhibitory activity of this compound and its derived fragments against the spore germination of various plant pathogenic fungi, including Fusarium species. The data is presented as the half-maximal inhibitory concentration (IC50).
| Peptide/Fragment | Target Fungus | IC50 (µg/mL) | Reference |
| This compound | Fusarium oxysporum | 14.2 | [1] |
| This compound | Fusarium culmorum | 256.3 | [1] |
| WAMP-N | Fusarium oxysporum | 30.5 | [1] |
| WAMP-N | Fusarium culmorum | 108.3 | [1] |
| WAMP-N | Fusarium avenaceum | >200 | [1] |
| WAMP-G1 | Fusarium oxysporum | >200 | [1] |
| WAMP-G2 | Fusarium oxysporum | 104.5 | [4] |
| WAMP-C | Fusarium oxysporum | >200 | [1] |
| WAMP-C | Fusarium avenaceum | >200 | [1] |
Note: The activity of WAMP fragments can vary significantly depending on the target species. WAMP-N shows the broadest activity among the fragments against Fusarium species tested.[1]
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility (Spore Germination Assay)
This protocol details the procedure for determining the antifungal activity of this compound fragments by measuring the inhibition of Fusarium spore germination.
Caption: Workflow for spore germination inhibition assay.
Materials and Reagents:
-
Fusarium species of interest (e.g., F. oxysporum)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile distilled water
-
This compound fragments (lyophilized)
-
Sterile 96-well microtiter plates
-
Hemocytometer or spectrophotometer
-
Incubator
-
Inverted microscope
Procedure:
-
Fungal Culture: Culture the Fusarium species on PDA plates at 25-28°C for 7-10 days until sporulation is abundant.
-
Spore Suspension Preparation:
-
Flood the surface of the mature culture with 10 mL of sterile distilled water.
-
Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Filter the suspension through sterile miracloth or cheesecloth to remove mycelial fragments.
-
Centrifuge the spore suspension, discard the supernatant, and resuspend the spore pellet in PDB.
-
Adjust the final concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
-
Peptide Preparation:
-
Dissolve the lyophilized this compound fragments in sterile distilled water to create a stock solution (e.g., 1 mg/mL).
-
Perform serial two-fold dilutions in PDB to obtain a range of desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the prepared spore suspension to each well.
-
Add 50 µL of each peptide dilution to the corresponding wells.
-
Include a positive control (e.g., a known fungicide) and a negative control (50 µL of PDB instead of peptide solution).
-
The final volume in each well should be 100 µL.
-
-
Incubation: Cover the plate and incubate at 25-28°C for 12-24 hours, or until at least 90% of spores in the negative control have germinated.
-
Data Collection and Analysis:
-
Observe each well under an inverted microscope. A spore is considered germinated if the germ tube is at least twice the length of the spore.
-
Count a total of 100-200 spores per well and determine the percentage of germinated spores.
-
Calculate the percentage of inhibition for each peptide concentration using the formula: % Inhibition = [1 - (Germination % in Treatment / Germination % in Control)] x 100
-
Determine the effective dose for 50% inhibition (ED50 or IC50) by performing a probit analysis or non-linear regression of the dose-response data.[4]
-
Protocol 2: Checkerboard Assay for Synergy Analysis
This protocol is used to evaluate the synergistic interaction between a this compound fragment and a conventional fungicide.
Materials and Reagents:
-
All materials from Protocol 1
-
Fungicide of interest (e.g., Tebuconazole)
Procedure:
-
Preparation: Prepare the fungal spore suspension as described in Protocol 1.
-
Plate Setup (Checkerboard Dilution):
-
Prepare a 96-well plate. The x-axis will represent serial dilutions of the this compound fragment, and the y-axis will represent serial dilutions of the fungicide.
-
Along the columns (x-axis): Add 50 µL of PDB to all wells except the first column. In the first column, add 100 µL of the highest concentration of the this compound fragment. Perform a two-fold serial dilution across the plate by transferring 50 µL from one column to the next.
-
Along the rows (y-axis): Prepare serial dilutions of the fungicide in separate tubes. Add the appropriate concentration of fungicide to each row so that each well now contains a unique combination of this compound fragment and fungicide concentrations.
-
Finally, add 50 µL of the prepared spore suspension to each well.
-
Include controls for the fragment alone, the fungicide alone, and a growth control (no inhibitors).
-
-
Incubation and Assessment: Incubate the plate and assess spore germination as described in Protocol 1.
-
Data Analysis (Calculating the Fractional Inhibitory Concentration Index - FICI):
-
Determine the Minimum Inhibitory Concentration (MIC) for the fragment alone (MIC-A) and the fungicide alone (MIC-B).
-
For each well showing inhibition, identify the concentrations of the fragment (A) and fungicide (B).
-
Calculate the FICI using the formula: FICI = (A / MIC-A) + (B / MIC-B)
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Caption: Proposed mechanism for synergistic antifungal action.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 4. Fragments of a Wheat Hevein-Like Antimicrobial Peptide Augment the Inhibitory Effect of a Triazole Fungicide on Spore Germination of Fusarium oxysporum and Alternaria solani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragments of a Wheat Hevein-Like Antimicrobial Peptide Augment the Inhibitory Effect of a Triazole Fungicide on Spore Germination of Fusarium oxysporum and Alternaria solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling VAMP-2 Protein Interactions: A Guide to Investigating Binding Potential
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Vesicle-associated membrane protein 2 (VAMP-2), also known as synaptobrevin-2, is a pivotal player in the intricate machinery of neurotransmitter release. As a key component of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex, VAMP-2's interactions with its binding partners, primarily syntaxin-1A and SNAP-25, are fundamental to the docking and fusion of synaptic vesicles with the presynaptic membrane.[1][2] Understanding the nuances of these protein-protein interactions is crucial for elucidating the mechanisms of synaptic transmission and for the development of therapeutics targeting neurological and neurodegenerative disorders.
This document provides a comprehensive overview of established and advanced techniques for studying the binding potential of VAMP-2. It includes detailed experimental protocols for key assays, a summary of quantitative binding data, and visual representations of the associated signaling pathway and experimental workflows to aid in experimental design and data interpretation.
Quantitative Analysis of VAMP-2 Binding Interactions
The affinity and kinetics of VAMP-2's interactions with its SNARE partners are critical parameters for understanding the efficiency and regulation of synaptic vesicle fusion. Various biophysical techniques have been employed to quantify these interactions.
| Interacting Proteins | Technique | Dissociation Constant (Kd) | Association Rate Constant (ka) | Dissociation Rate Constant (kd) | Reference |
| VAMP-2 & t-SNARE complex (Syntaxin-1A/SNAP-25) | Isothermal Titration Calorimetry (ITC) | 132 nM | - | - | [2] |
| VAMP-2 (NTD) & t-SNARE complex | Fluorescence Anisotropy | - | 2 x 10^6 M⁻¹s⁻¹ | - | [3] |
Note: The t-SNARE complex consists of Syntaxin-1A and SNAP-25. NTD refers to the N-terminal domain of VAMP-2.
VAMP-2 Signaling Pathway in Synaptic Vesicle Fusion
The canonical function of VAMP-2 is its role as a v-SNARE in the assembly of the SNARE complex, which drives membrane fusion. This process is a critical step in the regulated exocytosis of neurotransmitters.
Experimental Protocols
Here, we provide detailed protocols for several key techniques to investigate VAMP-2 protein binding potential.
Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions
Co-IP is a powerful technique to identify and validate protein-protein interactions within a cellular context.[4][5]
Experimental Workflow:
Protocol:
-
Cell Lysis:
-
Culture cells expressing VAMP-2 and its potential interacting partners.
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G agarose/magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add a primary antibody specific for VAMP-2 to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with antibodies against the suspected interacting protein and VAMP-2 (as a positive control) via Western blotting.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding and dissociation events, providing quantitative data on binding affinity and kinetics.[6][7]
Experimental Workflow:
Protocol:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of purified VAMP-2 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the purified analyte (e.g., syntaxin-1A/SNAP-25 complex) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the sensor surface at a constant flow rate. This is the association phase.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound analyte from the ligand, preparing the surface for the next injection.
-
-
Data Analysis:
-
The binding events are recorded as a sensorgram, which plots the change in response units (RU) over time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[8][9]
Experimental Workflow:
Protocol:
-
Sample Preparation:
-
Purify VAMP-2 and its binding partner(s) (e.g., the syntaxin-1A/SNAP-25 complex) to a high degree.
-
Dialyze both protein solutions extensively against the same buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Accurately determine the concentrations of both protein solutions.
-
-
ITC Experiment:
-
Load the macromolecule solution (e.g., 10-20 µM t-SNARE complex) into the sample cell of the calorimeter.
-
Load the ligand solution (e.g., 100-200 µM VAMP-2) into the injection syringe. The ligand concentration should be 10-20 times that of the macromolecule.
-
Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.
-
The heat released or absorbed upon each injection is measured.
-
-
Control Experiment:
-
To account for the heat of dilution, perform a control titration by injecting the ligand into the buffer alone.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) for In-Cell Interactions
FRET and BRET are powerful techniques for studying protein-protein interactions in living cells.[10][11] They rely on the non-radiative transfer of energy from a donor fluorophore/luciferase to an acceptor fluorophore when they are in close proximity (typically <10 nm).
Experimental Workflow:
Protocol:
-
Construct Generation:
-
Create expression vectors encoding VAMP-2 fused to a donor molecule (e.g., CFP or Renilla Luciferase) and its potential binding partner fused to an acceptor molecule (e.g., YFP).
-
-
Cell Transfection:
-
Co-transfect the donor and acceptor fusion constructs into a suitable cell line (e.g., HEK293 or neuronal cells).
-
Include control transfections (donor only, acceptor only, and co-transfection with non-interacting proteins).
-
-
FRET/BRET Measurement:
-
For FRET: Excite the cells at the donor's excitation wavelength and measure the emission intensity at both the donor and acceptor emission wavelengths using a fluorescence microscope or plate reader.
-
For BRET: Add the luciferase substrate (e.g., coelenterazine) to the cells and measure the luminescence emission at the donor and acceptor wavelengths using a luminometer.
-
-
Data Analysis:
-
Calculate the FRET or BRET ratio, which is typically the ratio of the acceptor emission to the donor emission.
-
An increase in this ratio compared to control conditions indicates a specific interaction between the two proteins.
-
Yeast Two-Hybrid (Y2H) Screening for Novel Interactors
The Y2H system is a powerful genetic method for identifying novel protein-protein interactions.[12][13]
Experimental Workflow:
Protocol:
-
Bait Construction:
-
Clone the coding sequence of VAMP-2 into a "bait" vector, which fuses VAMP-2 to a DNA-binding domain (BD) of a transcription factor (e.g., GAL4-BD).
-
Transform the bait plasmid into a suitable yeast strain. Confirm that the bait protein is expressed and does not auto-activate the reporter genes.
-
-
Library Screening:
-
Mate the bait-expressing yeast strain with a yeast strain of the opposite mating type that has been pre-transformed with a "prey" cDNA library. The prey library consists of cDNAs fused to the activation domain (AD) of the transcription factor (e.g., GAL4-AD).
-
-
Selection of Interactors:
-
Plate the mated yeast on selective media that lacks specific nutrients (e.g., histidine, adenine) to select for diploid cells in which an interaction between the bait and prey has occurred. This interaction reconstitutes a functional transcription factor, leading to the expression of reporter genes that allow growth on the selective media.
-
-
Confirmation and Identification:
-
Perform a secondary screen, such as a β-galactosidase (LacZ) assay, to confirm the positive interactions.
-
Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA insert to identify the interacting protein.
-
-
Validation:
-
Validate the identified interactions using an independent method, such as Co-IP or an in vitro binding assay.
-
By employing these diverse and powerful techniques, researchers can gain a detailed understanding of the VAMP-2 interactome, paving the way for new insights into the fundamental processes of neurotransmission and the development of novel therapeutic strategies.
References
- 1. Kinetic barriers to SNAREpin assembly in the regulation of membrane docking/priming and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Energetics, kinetics, and pathway of SNARE folding and assembly revealed by optical tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Energetics, kinetics, and pathways of SNARE assembly in membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 11. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for WAMP-2: A Potent Inhibitor of Spore Germination in Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAMP-2, a hevein-like antimicrobial peptide isolated from wheat (Triticum kiharae), has demonstrated significant potential in controlling the propagation of various plant pathogenic fungi by inhibiting spore germination. This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound and its derivatives as antifungal agents. The primary mechanism of action involves the binding of this compound to chitin, a key component of the fungal cell wall, leading to a cascade of events that ultimately prevent the spore from germinating and developing into invasive hyphae.[1][2]
Quantitative Data: Inhibition of Spore Germination
The inhibitory activity of this compound and its derivatives has been quantified against a range of economically important plant pathogens. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a clear comparison of its efficacy.
Table 1: Antifungal Activity of Recombinant WAMPs Against Spore Germination of Plant Pathogenic Fungi
| Fungal Species | This compound IC50 (µg/mL) |
| Fusarium oxysporum | 101.2 |
| Fusarium culmorum | 256.3 |
| Bipolaris sorokiniana | 30.6 |
| Alternaria alternata | >200 |
| Cladosporium cucumerinum | 45.5 |
Data compiled from studies on the suppression of spore germination by WAMP homologues.
Table 2: Antifungal Activity of this compound Derived Peptides Against Bipolaris sorokiniana Spore Germination
| Peptide | Sequence | IC50 (µg/mL) |
| WAMP-N | AQCGQAGGAL | >200 |
| WAMP-G1 | GQTGPCGPYG | >200 |
| WAMP-G2 | GFCGSGDAYC | 42.5 |
| WAMP-C | GKGFKCEDGKL | >200 |
These data highlight the importance of the central gamma-core region (WAMP-G2) for antifungal activity.[1]
Proposed Mechanism of Action and Signaling Pathway
This compound exerts its antifungal activity primarily by targeting the fungal cell wall. The peptide contains a chitin-binding domain that specifically interacts with chitin, a crucial structural polysaccharide in the cell walls of most fungi. This interaction is believed to disrupt the integrity of the cell wall. While the precise downstream signaling cascade initiated by this compound is still under investigation, it is proposed that the binding to chitin and subsequent cell wall stress activates the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi. This pathway, which involves a Mitogen-Activated Protein Kinase (MAPK) cascade, is a primary response to cell wall damage.[3][4][5][6] Furthermore, disruption of the cell wall can lead to alterations in plasma membrane permeability and ion homeostasis, potentially affecting calcium signaling, which is critical for spore germination.[7][8][9][10][11]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in inhibiting fungal spore germination.
Protocol 1: Fungal Spore Suspension Preparation
This protocol describes the preparation of a standardized fungal spore suspension, a critical first step for reproducible germination assays.
Materials:
-
Mature (10-14 days old) fungal culture on Potato Dextrose Agar (PDA)
-
Sterile distilled water
-
Sterile inoculating loop or cell scraper
-
Sterile cheesecloth
-
Sterile centrifuge tubes (15 mL or 50 mL)
-
Centrifuge
-
Hemocytometer
-
Microscope
Procedure:
-
Pipette 5-10 mL of sterile distilled water onto the surface of a mature fungal culture on a PDA plate.
-
Gently scrape the surface of the agar with a sterile inoculating loop or cell scraper to dislodge the spores (conidia).
-
Aseptically pour the spore suspension through a double layer of sterile cheesecloth into a sterile centrifuge tube to filter out mycelial fragments.
-
Centrifuge the spore suspension at 3000 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant and wash the spore pellet by resuspending it in 10 mL of sterile distilled water.
-
Repeat the centrifugation and washing step two more times to remove any residual media components.
-
After the final wash, resuspend the spore pellet in a known volume of sterile distilled water or the desired germination medium.
-
Determine the spore concentration using a hemocytometer under a microscope.
-
Adjust the concentration of the spore suspension to the desired working concentration (e.g., 1 x 10^5 spores/mL) with sterile distilled water or germination medium.
Protocol 2: Direct Microscopic Spore Germination Inhibition Assay
This assay allows for the direct visualization and quantification of spore germination inhibition by this compound.
Materials:
-
Standardized fungal spore suspension (from Protocol 1)
-
This compound stock solution (in a suitable solvent, e.g., sterile water)
-
Germination medium (e.g., Potato Dextrose Broth or a minimal medium)
-
Sterile 96-well microtiter plates or glass microscope slides
-
Humid chamber
-
Microscope
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the germination medium in the wells of a 96-well plate. Include a solvent control (germination medium with the solvent used for this compound) and a negative control (germination medium only).
-
Add an equal volume of the standardized fungal spore suspension to each well to achieve the final desired this compound concentrations and a final spore concentration of 5 x 10^4 spores/mL.
-
If using microscope slides, pipette a 20 µL drop of each treatment onto a slide and place it in a humid chamber.
-
Incubate the microtiter plate or slides at the optimal temperature for the specific fungal species (typically 25-28°C) for a duration that allows for germination in the negative control (usually 6-24 hours).
-
After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.
-
For each treatment, count at least 100 spores and determine the percentage of germinated spores.
-
Calculate the percentage of germination inhibition for each this compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Protocol 3: Checkerboard Microdilution Assay for Synergy Analysis
This assay is used to evaluate the synergistic, additive, or antagonistic effects of this compound when combined with another antifungal agent (e.g., a conventional fungicide).
Materials:
-
Standardized fungal spore suspension
-
This compound stock solution
-
Stock solution of a second antifungal agent
-
Germination medium
-
Sterile 96-well microtiter plates
-
Microplate reader (optional, for turbidity measurements)
Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound along the rows (e.g., from left to right) in the germination medium.
-
Prepare serial dilutions of the second antifungal agent along the columns (e.g., from top to bottom) in the germination medium. This creates a matrix of different concentration combinations.
-
Include a row and a column with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a well with no antifungal agents as a growth control.
-
Inoculate all wells with the standardized fungal spore suspension to a final concentration of 5 x 10^4 spores/mL.
-
Incubate the plate under appropriate conditions for fungal growth (e.g., 25-28°C for 24-72 hours).
-
Assess fungal growth in each well. This can be done visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing no growth using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Antifungal B in combination / MIC of Antifungal B alone)
-
Interpret the FICI values as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or Indifference
-
FICI > 4.0: Antagonism
-
Conclusion
This compound presents a promising avenue for the development of novel, bio-based fungicides. Its targeted action on the fungal cell wall component, chitin, offers a specific mechanism that can be exploited for effective control of spore germination in a variety of plant pathogens. The protocols provided herein offer a robust framework for researchers to further investigate and harness the potential of this compound and its derivatives in agricultural and pharmaceutical applications. Further research into the precise signaling pathways activated by this compound will undoubtedly open up new possibilities for targeted and sustainable disease management strategies.
References
- 1. Hevein-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by this compound-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Synthetic WAMP-2 Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of synthetic WAMP-2 peptides.
Understanding this compound Peptide Solubility
This compound (Wheat Antimicrobial Peptide-2) is a plant-derived antimicrobial peptide characterized by its unique structure, which includes a chitin-binding domain. These peptides are of significant interest for their antifungal properties. However, like many synthetic peptides, achieving optimal solubility for experimental use can be challenging.
The solubility of a synthetic peptide is primarily influenced by its physicochemical properties, including its amino acid composition, net charge, and hydrophobicity. This compound peptides possess an amphiphilic nature, meaning they have both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. This characteristic can lead to aggregation and poor solubility in aqueous solutions if not handled correctly.
Physicochemical Properties of a Peptide Sequence
To effectively troubleshoot solubility issues, it's crucial to first assess the overall characteristics of your specific this compound peptide sequence.
Net Charge Calculation:
The net charge of a peptide at a neutral pH (around 7) is a key determinant of its solubility in aqueous buffers. A simple method to estimate the net charge is as follows:
-
Assign a value of +1 to each basic amino acid residue (Lysine - K, Arginine - R, Histidine - H) and the N-terminus.
-
Assign a value of -1 to each acidic amino acid residue (Aspartic Acid - D, Glutamic Acid - E) and the C-terminus.
-
Sum these values to obtain the estimated net charge.
Hydrophobicity Assessment:
The proportion of hydrophobic amino acids in the peptide sequence significantly impacts its solubility in water. Peptides with a high percentage of hydrophobic residues are more prone to aggregation in aqueous solutions.
-
Hydrophobic Amino Acids: Alanine (A), Valine (V), Isoleucine (I), Leucine (L), Methionine (M), Phenylalanine (F), Tyrosine (Y), Tryptophan (W).
-
Hydrophilic (Polar/Charged) Amino Acids: Arginine (R), Asparagine (N), Aspartic Acid (D), Cysteine (C), Glutamic Acid (E), Glutamine (Q), Glycine (G), Histidine (H), Lysine (K), Proline (P), Serine (S), Threonine (T).
A high percentage of hydrophobic amino acids may necessitate the use of organic solvents for initial dissolution.
Troubleshooting Guide for this compound Peptide Solubility
This guide provides a step-by-step approach to dissolving your synthetic this compound peptide. It is strongly recommended to test the solubility of a small amount of the peptide before attempting to dissolve the entire sample.[1]
Problem: My synthetic this compound peptide is not dissolving in water.
Logical Workflow for Solubilization:
Caption: A step-by-step workflow for troubleshooting this compound peptide solubility.
Detailed Steps & Explanations:
-
Initial Attempt with Water:
-
Action: Begin by attempting to dissolve a small aliquot of the lyophilized this compound peptide in sterile, deionized water.
-
Rationale: Water is the most biocompatible solvent and should always be the first choice.
-
Troubleshooting: If the peptide does not dissolve or the solution appears cloudy, proceed to the next steps. A cloudy or milky appearance indicates that the peptide has not fully dissolved.
-
-
Assess the Peptide's Net Charge:
-
Action: Calculate the theoretical net charge of your this compound peptide sequence at neutral pH.
-
Rationale: The net charge will guide the selection of an appropriate acidic or basic solvent.
-
-
For Peptides with a Net Positive Charge (Basic Peptides):
-
Action: Attempt to dissolve the peptide in a small volume of dilute aqueous acetic acid (e.g., 10%).[2]
-
Rationale: Basic peptides are more soluble in acidic conditions.
-
Procedure: Once dissolved, slowly add your desired aqueous buffer to the peptide solution with gentle mixing to reach the final concentration.
-
-
For Peptides with a Net Negative Charge (Acidic Peptides):
-
Action: Try to dissolve the peptide in a small amount of a dilute basic solution, such as 0.1 M ammonium bicarbonate or ammonium hydroxide.[3]
-
Rationale: Acidic peptides are more soluble in basic conditions.
-
Procedure: After dissolution, carefully add your desired aqueous buffer to achieve the final concentration.
-
-
For Peptides with a Net Neutral Charge or High Hydrophobicity:
-
Action: Use a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the peptide.[3] For peptides containing methionine or free cysteine, DMF is preferred to avoid oxidation.[2]
-
Rationale: Hydrophobic peptides require organic solvents to break up intermolecular hydrophobic interactions.
-
Procedure: Once the peptide is completely dissolved in the organic solvent, slowly add this solution dropwise into your vigorously stirring aqueous buffer.[4] This method prevents the peptide from precipitating out of solution.
-
Aids to Dissolution:
-
Sonication: Brief periods of sonication can help to break up aggregates and enhance solubility.[1] It is advisable to chill the sample on ice between sonications to prevent heating and potential degradation.[1]
-
Gentle Warming: Carefully warming the solution to a temperature below 40°C may improve the solubility of some peptides.[5] However, be cautious as excessive heat can degrade the peptide.
Experimental Protocols
Protocol 1: Step-wise Solubilization of a Basic this compound Peptide
-
Preparation: To a pre-weighed aliquot of the lyophilized this compound peptide, add a small volume of sterile, deionized water. Vortex briefly.
-
Acidification: If the peptide does not dissolve, add 10% aqueous acetic acid dropwise while vortexing until the peptide is fully dissolved.
-
Dilution: Slowly add your desired aqueous buffer to the dissolved peptide solution with constant, gentle mixing to reach the final desired concentration.
-
Final Check: Visually inspect the solution for any signs of precipitation. A clear solution indicates successful solubilization.
Protocol 2: Solubilization of a Hydrophobic/Neutral this compound Peptide
-
Initial Dissolution: To a pre-weighed aliquot of the lyophilized peptide, add a minimal volume of DMSO (or DMF if the peptide contains Met or Cys). Vortex until the peptide is completely dissolved.
-
Dilution: Very slowly, add the peptide-organic solvent solution dropwise to your desired aqueous buffer while continuously and gently mixing. Adding the buffer too quickly can cause the peptide to precipitate.
-
Final Check: Observe the solution for any turbidity. If the solution remains clear, it is ready for use. If it becomes cloudy, the solubility limit has been exceeded.
Quantitative Data Summary
| Peptide Property | Primary Solvent | Secondary Solvent/Aid | Expected Solubility Range |
| Net Positive Charge (Basic) | Sterile, Deionized Water | Dilute Acetic Acid (e.g., 10%) | Variable, improves with lower pH |
| Net Negative Charge (Acidic) | Sterile, Deionized Water | Dilute Ammonium Hydroxide (e.g., 0.1 M) | Variable, improves with higher pH |
| Net Neutral Charge / >50% Hydrophobic Residues | DMSO or DMF (minimal volume) | Slow dilution into aqueous buffer | Highly variable, dependent on co-solvent % |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my this compound peptide won't dissolve?
Before attempting to dissolve the entire sample, it is highly recommended to test the solubility with a small amount of the peptide.[1] Start with sterile, deionized water. If that fails, the next step depends on the peptide's calculated net charge.
Q2: My this compound peptide solution is cloudy. What does this mean?
A cloudy or opaque solution indicates that the peptide is not fully dissolved and has likely formed aggregates. You should try one of the alternative solubilization methods outlined in the troubleshooting guide, such as using an acidic, basic, or organic solvent depending on the peptide's properties.
Q3: Can I use sonication to help dissolve my this compound peptide?
Yes, brief sonication can be a useful tool to break up peptide aggregates and facilitate dissolution.[1] However, it's important to use it in short bursts and cool the sample on ice in between to prevent overheating and potential degradation of the peptide.[1]
Q4: What concentration of organic solvent is safe for my cell-based assays?
For most cell cultures, a final concentration of 0.1% to 0.5% DMSO is generally considered safe and non-toxic. However, it is always best to perform a vehicle control in your specific assay to determine the tolerance of your cells to the chosen organic solvent.
Q5: My peptide precipitates out of solution after I dilute it from the organic solvent. What should I do?
This usually indicates that the final concentration of the peptide is too high for the aqueous buffer system or that the dilution was performed too quickly. Try reducing the final concentration of the peptide or increasing the percentage of the organic co-solvent, keeping in mind the limitations of your experimental system. Also, ensure you are adding the concentrated peptide-organic solvent solution dropwise into the vigorously stirred aqueous buffer.
Q6: How should I store my dissolved this compound peptide?
Once in solution, it is recommended to aliquot the peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For peptides containing oxidation-prone residues like Methionine or Cysteine, it is advisable to use oxygen-free buffers for dissolution and storage.[6]
This compound and Signaling
Currently, specific signaling pathways in mammalian cells directly activated by this compound peptides are not well-defined in the available literature. The primary described mechanism of action for WAMPs is their interaction with and disruption of fungal cell walls, which is largely a structural interaction rather than a classical signaling cascade. The diagram below illustrates a generalized troubleshooting pathway for a researcher encountering solubility issues, rather than a specific biological signaling pathway.
References
Technical Support Center: Recombinant WAMP-2 Expression
Welcome to the technical support center for recombinant Vesicle-Associated Membrane Protein 2 (WAMP-2/VAMP-2) expression. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the expression and purification of this integral membrane protein.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no expression of my recombinant this compound. What are the likely causes?
A1: The absence of detectable protein is a common hurdle, particularly with transmembrane proteins like this compound. The issue can often be traced back to several key factors:
-
Codon Bias: The gene sequence for human or rat this compound may contain codons that are rarely used by the E. coli translational machinery.[1][2] This "rare codon" usage can lead to translational stalling and premature termination of protein synthesis.[3]
-
Plasmid Integrity: Errors in the plasmid, such as a frameshift mutation, a premature stop codon introduced during cloning, or incorrect insertion, can completely prevent the expression of a functional protein.[4]
-
Promoter Strength and Leakiness: Strong promoters (like T7) can lead to such rapid transcription and translation that the protein misfolds.[1] Conversely, if the promoter is not properly induced or is "leaky" (basal expression), it could be producing low levels of this compound that are toxic to the host cells, leading to the selection of non-expressing mutants during culture growth.[5]
-
Protein Toxicity: As an integral membrane protein, high concentrations of this compound can be toxic to E. coli by disrupting the host cell's membrane integrity. This can lead to cell death or severely inhibited growth, resulting in poor protein yield.[6][7]
-
mRNA Instability: The secondary structure of the this compound mRNA transcript could be unstable or prone to degradation by host ribonucleases.
Troubleshooting Steps:
-
Sequence Verification: Always sequence your final plasmid construct to ensure the this compound gene is in the correct reading frame and free of mutations.[4]
-
Codon Optimization: Synthesize the this compound gene with codons optimized for your expression host (e.g., E. coli).[2][8]
-
Use Specialized Host Strains: Employ E. coli strains like Rosetta(DE3) or BL21(DE3)pLysS, which contain plasmids that express tRNAs for rare codons.[2] Strains like C41(DE3) or C43(DE3) are engineered to tolerate toxic membrane proteins better than standard BL21(DE3).[6]
-
Optimize Promoter and Induction: Test different inducers or use a vector with a weaker or more tightly controlled promoter system, such as the araBAD promoter.[1] Adding 1% glucose to the culture medium can help repress basal expression from the lac promoter before induction.[3]
Q2: My this compound is highly expressed, but it forms insoluble inclusion bodies. How can I improve its solubility?
A2: This is the most common challenge for recombinant this compound. The hydrophobic transmembrane domain naturally promotes aggregation and misfolding when overexpressed in the aqueous environment of the E. coli cytoplasm.[6][7][9] Inclusion bodies are dense aggregates of misfolded protein.[10] While protecting the protein from proteases, recovering active protein from them requires challenging solubilization and refolding steps.[11][12]
Strategies to Enhance Solubility:
-
Lower Expression Temperature: Reducing the post-induction temperature to 18-25°C slows down protein synthesis, which can give the this compound polypeptide more time to fold correctly and reduce hydrophobic interactions that lead to aggregation.[4][13][14]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG to 0.1-0.4 mM) can decrease the rate of protein production, thereby reducing the burden on the cell's folding machinery and minimizing aggregation.[3][13]
-
Use a Solubility-Enhancing Fusion Tag: Fusing this compound to a highly soluble protein partner like Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST) can significantly improve the solubility of the fusion construct.[12][13]
-
Co-express Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of this compound and prevent its aggregation.[1]
-
Modify Culture Medium: Using a less rich medium like M9 minimal medium can slow cell growth and protein synthesis, sometimes favoring soluble expression.[3]
If these strategies fail, expressing the protein in inclusion bodies and then purifying and refolding it is a viable alternative.
Q3: I have good soluble expression, but my final yield after purification is very low. What could be the cause?
A3: Significant protein loss during purification can be frustrating. The problem often lies in the cell lysis and chromatography steps.
-
Inefficient Cell Lysis: If cells are not completely disrupted, a large portion of your soluble this compound will remain trapped inside and be discarded with the cell debris pellet.[15]
-
Inaccessible Affinity Tag: The fusion tag (e.g., His-tag) used for affinity chromatography might be sterically hindered or partially buried within the folded protein, preventing it from binding efficiently to the purification resin.[4]
-
Protein Precipitation: Changes in buffer conditions (pH, ionic strength) during purification can cause the protein to become unstable and precipitate out of solution.[9]
-
Non-optimal Chromatography Conditions: The binding, washing, or elution conditions for your affinity column may not be optimized. For example, using an elution buffer with the wrong pH or concentration of eluting agent (e.g., imidazole for His-tags) can lead to poor recovery.[15][16]
Troubleshooting Steps:
-
Confirm Lysis Efficiency: After lysis and centrifugation, analyze a sample of the cell pellet by SDS-PAGE to see if a significant amount of this compound remains in the insoluble fraction. If so, try more rigorous lysis methods (e.g., increased sonication time, use of a French press).
-
Modify Tag Placement: If you suspect the tag is inaccessible, try moving it from the N-terminus to the C-terminus of the protein (or vice versa) or add a longer, flexible linker sequence between the tag and this compound.
-
Optimize Buffers: Ensure all purification buffers are optimized for your protein's stability. Perform small-scale trials to test different pH levels and salt concentrations.
-
Optimize Chromatography: Systematically test different concentrations of imidazole in your binding and wash buffers to minimize non-specific binding while ensuring your protein remains bound. Try a gradient elution to determine the optimal imidazole concentration for releasing your protein.[15]
Q4: My SDS-PAGE gel shows multiple bands smaller than the expected size for this compound. How can I prevent protein degradation?
A4: The appearance of smaller bands is a classic sign of proteolytic degradation, where host cell proteases cleave your target protein.[3][4]
-
Protease Release During Lysis: When cells are lysed, proteases from the cytoplasm and periplasm are released, which can quickly degrade your protein of interest.[9]
-
Intrinsic Protein Instability: this compound itself may contain sequences that are particularly susceptible to cleavage by E. coli proteases.
-
Long Incubation Times: Extended expression or purification times, especially at room temperature, give proteases more opportunity to act.
Troubleshooting Steps:
-
Use Protease Inhibitor Cocktails: Immediately add a broad-spectrum protease inhibitor cocktail to your cell suspension right before lysis.[4][15]
-
Work at Low Temperatures: Perform all lysis and purification steps at 4°C to reduce the activity of most proteases.[4]
-
Use Protease-Deficient Strains: Consider using E. coli host strains that are deficient in major proteases (e.g., Lon, OmpT).
-
Optimize Harvest Time: Conduct a time-course experiment (e.g., harvesting cells at 2, 4, 6, and overnight post-induction) to find the point of maximum protein accumulation before significant degradation begins.[3]
-
Purify Quickly: Streamline your purification protocol to minimize the time the protein spends in the cell lysate.
Troubleshooting Guides & Data Presentation
Table 1: Optimization of this compound Expression Conditions
This table provides a starting point for optimizing expression parameters to improve the yield and solubility of recombinant this compound.
| Parameter | Standard Condition | Optimization Range | Rationale & Key Considerations |
| Host Strain | BL21(DE3) | Rosetta(DE3), C41(DE3), SHuffle T7 | Use strains that supply rare tRNAs (Rosetta) or are tolerant to toxic membrane proteins (C41).[2][6] |
| Induction Temperature | 37°C | 18°C, 25°C, 30°C | Lower temperatures slow protein synthesis, promoting proper folding and reducing aggregation.[1][4] |
| Inducer (IPTG) Conc. | 1.0 mM | 0.1 mM - 0.5 mM | Reducing inducer concentration can lower the rate of expression, preventing protein overload and misfolding.[13][17] |
| Induction OD₆₀₀ | 0.6 - 0.8 | 0.4 - 1.0 | Inducing at a lower cell density can sometimes reduce metabolic stress on the cells.[13] |
| Induction Time | 3 - 4 hours | 4 hours to Overnight (at low temp) | Longer induction times at lower temperatures are often necessary to achieve sufficient yield.[1][4] |
| Fusion Tag | N-term His-tag | MBP, GST, SUMO | Large, soluble tags like MBP can dramatically increase the solubility of the fusion protein.[13] |
Experimental Protocols
Protocol 1: Trial Expression for Optimizing this compound Solubility
Objective: To empirically determine the optimal temperature and inducer concentration for maximizing soluble this compound expression.
Methodology:
-
Transform your this compound expression plasmid into E. coli BL21(DE3) or a similar host strain.
-
Inoculate a 5 mL LB medium starter culture (with appropriate antibiotic) and grow overnight at 37°C.
-
Inoculate six 50 mL cultures of LB medium with the overnight culture to a starting OD₆₀₀ of ~0.1.
-
Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Label the flasks and induce expression as follows:
-
Flask 1: 1.0 mM IPTG, move to 37°C shaker.
-
Flask 2: 0.2 mM IPTG, move to 37°C shaker.
-
Flask 3: 1.0 mM IPTG, move to 25°C shaker.
-
Flask 4: 0.2 mM IPTG, move to 25°C shaker.
-
Flask 5: 1.0 mM IPTG, move to 18°C shaker.
-
Flask 6: 0.2 mM IPTG, move to 18°C shaker.
-
-
Incubate for the appropriate time: 4 hours for 37°C, 6 hours for 25°C, and overnight (16-18 hours) for 18°C.
-
Harvest 1 mL from each culture. Centrifuge at 12,000 x g for 2 minutes.
-
Lyse the cell pellets from each sample in 100 µL of lysis buffer (e.g., B-PER) containing protease inhibitors.
-
Centrifuge the lysates at 15,000 x g for 10 minutes to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analyze total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE and Western blot to identify the condition yielding the most soluble this compound.[4]
Protocol 2: Isolation and On-Column Refolding of His-tagged this compound from Inclusion Bodies
Objective: To purify and refold this compound that has been expressed in insoluble inclusion bodies.
Methodology:
-
Inclusion Body Isolation:
-
Harvest cell paste from a large-scale culture and resuspend in Resuspension Buffer (20 mM Tris-HCl, pH 8.0).[18]
-
Disrupt cells via sonication on ice.
-
Centrifuge at 10,000 x g for 10 min at 4°C. Discard the supernatant.
-
Wash the pellet by resuspending in Isolation Buffer (2 M urea, 20 mM Tris-HCl, 0.5 M NaCl, 2% Triton X-100, pH 8.0) and sonicating briefly.[18]
-
Centrifuge again at high speed (15,000 x g) for 15 min. Repeat this wash step twice to remove membrane fragments and contaminants.[18]
-
-
Solubilization:
-
Resuspend the final, washed inclusion body pellet in Solubilization/Binding Buffer (6 M Guanidine-HCl, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM Imidazole, 1 mM 2-mercaptoethanol, pH 8.0).[18]
-
Stir for 60 minutes at room temperature to completely solubilize the protein aggregates.
-
Centrifuge at high speed for 20 minutes to pellet any remaining insoluble material. Filter the supernatant through a 0.45 µm filter.[18]
-
-
On-Column Refolding:
-
Equilibrate a Ni-NTA affinity column (e.g., HisTrap FF) with Solubilization/Binding Buffer.
-
Load the filtered, solubilized protein onto the column. The denatured His-tagged this compound will bind to the resin.
-
Wash the column with several column volumes of Solubilization/Binding Buffer to remove any unbound proteins.
-
Initiate refolding by applying a linear gradient from the Solubilization/Binding Buffer to a denaturant-free Refolding Buffer (20 mM Tris-HCl, 0.5 M NaCl, 20 mM Imidazole, 1 mM 2-mercaptoethanol, pH 8.0) over several hours.[18] This gradual removal of the denaturant allows the protein to refold while bound to the column, which can minimize aggregation.[19]
-
After the gradient, wash the column with Refolding Buffer.
-
Elute the now-refolded this compound using an Elution Buffer (20 mM Tris-HCl, 0.5 M NaCl, 500 mM Imidazole, pH 8.0).[18]
-
Analyze eluted fractions by SDS-PAGE and confirm protein identity and purity.
-
Visualizations
Caption: Fig 1. A general workflow for diagnosing and resolving common issues in recombinant this compound expression.
Caption: Fig 2. Decision tree for handling this compound expressed in inclusion bodies based on experimental goals.
Caption: Fig 3. Standard experimental workflow for the purification of a soluble, affinity-tagged this compound protein.
References
- 1. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.alphalifetech.com [blog.alphalifetech.com]
- 7. Tackling Insoluble and Difficult-to-Express Transmembrane Proteins [thermofisher.com]
- 8. biomatik.com [biomatik.com]
- 9. news-medical.net [news-medical.net]
- 10. youtube.com [youtube.com]
- 11. scispace.com [scispace.com]
- 12. moleculardepot.com [moleculardepot.com]
- 13. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 14. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 15. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 16. avantorsciences.com [avantorsciences.com]
- 17. brieflands.com [brieflands.com]
- 18. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 19. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
optimizing WAMP-2 peptide stability for in vitro assays
WAMP-2 Peptide Stability Technical Support Center
Note on this compound Peptide: "this compound" is understood to refer to a hevein-like Wasp Antimicrobial Peptide. These peptides are known for their potent antimicrobial properties and are often rich in cationic and hydrophobic residues, making them prone to specific stability challenges in experimental settings.[1][2] This guide addresses common issues related to the stability of such peptides in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide degradation in my in vitro assay?
Your peptide is likely facing degradation from proteases, enzymes that break down peptides.[3] Key sources of proteases in experimental setups include:
-
Serum: If you are using serum-supplemented media (e.g., FBS), it contains a high concentration of various proteases.[4]
-
Cells: Cells can release proteases into the culture medium during growth or when they lyse.[3]
-
Reagents: Contamination of buffers or other reagents with microbial proteases can also be a source.
Beyond enzymatic degradation, peptide stability can be compromised by chemical and physical factors such as oxidation, deamidation, hydrolysis, pH, temperature, and adsorption to labware.[5][6]
Q2: My peptide's activity seems to decrease over the course of my experiment. What's happening?
A gradual loss of activity suggests your peptide is unstable under the assay conditions. The most common culprits are enzymatic degradation by proteases or chemical instability (e.g., oxidation of sensitive residues like Met or Cys).[5][7] Physical instability, such as aggregation or adsorption to the walls of your microplate or tubes, can also reduce the effective concentration of the peptide available to interact with your cells or targets.[7]
Q3: How should I properly dissolve and store my lyophilized this compound peptide?
Proper handling from the start is crucial.[8]
-
Initial Solubilization: First, try dissolving a small test amount of the peptide in sterile, purified water.[9] If the peptide has a high proportion of hydrophobic residues, it may not dissolve easily.[8] In this case, dissolve the peptide in a small amount of an organic solvent like DMSO and then slowly dilute it to the desired concentration with your aqueous assay buffer.[10][11] Always centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom.[8]
-
Storage: For long-term stability, store the peptide in its lyophilized form at -20°C or -80°C.[5] Once dissolved, it is highly recommended to create single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5] For peptides with oxidation-prone residues (Cys, Met, Trp), use oxygen-free solvents for reconstitution.[10]
Q4: Can the pH of my buffer affect the stability of the this compound peptide?
Absolutely. The pH of the solution can significantly impact both chemical and physical stability.[11]
-
Chemical Stability: High pH (>8) can accelerate degradation pathways like deamidation and oxidation.[5] Acidic conditions can promote hydrolysis at aspartic acid residues.[5]
-
Solubility: The net charge of a peptide is pH-dependent. For a basic peptide (net positive charge), dissolving in a slightly acidic solution can improve solubility. For an acidic peptide (net negative charge), a slightly basic solution may work better.[12]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Complete loss of peptide activity | Rapid Proteolytic Degradation: High concentration of proteases in the assay medium (e.g., high-serum content). | 1. Add Protease Inhibitors: Supplement your assay medium with a broad-spectrum protease inhibitor cocktail.[13][14] 2. Reduce Serum Concentration: If possible, lower the percentage of serum in your cell culture medium or use a serum-free medium for the duration of the peptide treatment. 3. Use Heat-Inactivated Serum: Heat inactivation can denature some, but not all, proteases. |
| Inconsistent results between experiments | Incomplete Solubilization: Peptide is not fully dissolved, leading to inaccurate concentrations. | 1. Confirm Solubilization: Ensure your peptide solution is clear and free of particulates.[8] 2. Sonication: Use a brief sonication step to aid dissolution.[12] 3. Change Solvent: Test different solvents. If the peptide is hydrophobic, start with a small amount of DMSO, DMF, or acetonitrile before diluting with buffer.[10] |
| Low peptide recovery / concentration | Adsorption to Surfaces: Peptides, especially hydrophobic ones, can stick to plastic labware (tubes, plates, pipette tips). | 1. Use Low-Binding Labware: Utilize polypropylene or siliconized tubes and pipette tips. 2. Add a Carrier Protein: Include a small amount of Bovine Serum Albumin (BSA) (e.g., 0.1%) in your buffer to block non-specific binding sites. |
| Precipitate forms after dilution | Poor Solubility in Final Buffer: The peptide is soluble in the stock solvent (e.g., DMSO) but crashes out when diluted into the aqueous assay buffer. | 1. Optimize Dilution: Add the peptide stock solution dropwise to the assay buffer while vortexing gently to avoid localized high concentrations.[12] 2. Lower Final Concentration: Determine if a lower final concentration of the peptide is sufficient for your assay. 3. Modify Buffer: Adjust the pH or ionic strength of the final buffer to improve solubility.[11] |
Experimental Protocols
Protocol 1: Assessing Peptide Stability in Cell Culture Medium
This protocol helps quantify the rate of peptide degradation under your specific experimental conditions.
Materials:
-
This compound peptide stock solution
-
Cell culture medium (with and without serum/protease inhibitors)
-
Incubator (37°C, 5% CO₂)
-
Quenching solution (e.g., cold acetonitrile with 1% trifluoroacetic acid)
-
HPLC or LC-MS system for analysis
Procedure:
-
Preparation: Spike the this compound peptide into your cell culture medium to the final assay concentration. Prepare parallel samples with and without a protease inhibitor cocktail.
-
Incubation: Place the samples in an incubator at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately mix the aliquot with 3 volumes of cold quenching solution to stop all enzymatic activity and precipitate proteins.[3]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.
-
Analysis: Transfer the supernatant to an analysis vial. Quantify the amount of intact peptide remaining using RP-HPLC or LC-MS.
-
Calculation: Plot the percentage of intact peptide remaining versus time to determine its half-life (t½) under each condition.
Data Presentation
Table 1: Effect of Protease Inhibitors on this compound Half-Life
This table shows representative data on how different conditions can affect peptide stability in a typical cell-based assay medium containing 10% FBS.
| Condition | This compound Half-Life (t½) in hours | Percent Intact Peptide after 24h |
| Medium + 10% FBS | 2.5 | < 1% |
| Medium + 10% Heat-Inactivated FBS | 6.0 | ~15% |
| Medium + 10% FBS + Protease Inhibitor Cocktail | > 48 | ~90% |
| Serum-Free Medium | > 72 | > 95% |
Note: These are example values. Actual half-life is sequence-dependent and must be determined experimentally.
Table 2: Common Protease Inhibitors for In Vitro Assays
| Inhibitor | Target Protease Class | Common Working Concentration | Notes |
| AEBSF / Pefabloc SC | Serine Proteases | 0.1 - 1.0 mM | Less toxic alternative to PMSF; water-soluble.[14] |
| Aprotinin | Serine Proteases | 1 - 2 µg/mL | Reversible inhibitor.[15] |
| Leupeptin | Serine and Cysteine Proteases | 1 - 10 µM | |
| Pepstatin A | Aspartic Proteases | 1 µM | Poorly soluble in aqueous solutions; dissolve in methanol or DMSO.[13] |
| EDTA | Metalloproteases | 1 - 5 mM | Chelates metal ions required for protease activity.[14] |
| Bestatin | Aminopeptidases | 1 - 10 µM |
Using a pre-made "cocktail" of multiple inhibitors is often the most effective approach to provide broad-spectrum protection.[16]
Visualizations
Caption: Workflow for assessing and optimizing this compound peptide stability.
Caption: Common causes of peptide instability and their corresponding solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and Biological Characteristics of Antimicrobial α-Helical Peptides Found in Solitary Wasp Venoms and Their Interactions with Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 7. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. genscript.com [genscript.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. jpt.com [jpt.com]
- 12. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 13. scbt.com [scbt.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Protease Inhibitors [labome.com]
- 16. bitesizebio.com [bitesizebio.com]
Technical Support Center: Overcoming Resistance to WAMP-2 in Fungal Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antifungal peptide WAMP-2.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound and fungal strains.
Problem: Reduced or no antifungal activity of this compound against a specific fungal strain.
Possible Cause 1: Experimental Conditions
-
Incorrect Buffer or pH: The activity of antimicrobial peptides can be sensitive to pH and ionic strength.
-
Peptide Degradation: Improper storage or handling may lead to the degradation of this compound.
-
Inappropriate Assay: The chosen method for assessing antifungal activity may not be optimal.
Troubleshooting Steps:
-
Verify Buffer and pH: Ensure the buffer system used in your assay is compatible with this compound activity. A low ionic strength buffer is often recommended for initial in vitro testing.
-
Confirm Peptide Integrity: Use a fresh stock of this compound. If possible, verify its integrity using techniques like mass spectrometry.
-
Optimize Antifungal Susceptibility Testing: If using a broth microdilution assay, ensure proper incubation time and temperature. Consider alternative methods like agar diffusion assays.
dot
Caption: Troubleshooting workflow for reduced this compound activity.
Possible Cause 2: Intrinsic or Acquired Resistance of the Fungal Strain
While widespread resistance to this compound has not been extensively documented, fungal strains may possess or develop mechanisms to counteract its effects.
Troubleshooting Steps:
-
Investigate Cell Wall Composition: Alterations in the fungal cell wall, particularly the chitin content or accessibility, can reduce this compound binding.
-
Assess Membrane Permeability: Determine if the strain exhibits reduced membrane permeabilization in response to this compound.
-
Analyze Efflux Pump Activity: Overexpression of efflux pumps is a common mechanism of drug resistance in fungi.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a hevein-like antimicrobial peptide that primarily acts by binding to chitin, a key component of the fungal cell wall.[1] This interaction is thought to disrupt cell wall integrity and may also interfere with fungal metalloproteases, which are important for fungal development. The exact molecular mechanisms are still under investigation, but destabilization of the cell wall and membrane is a key aspect of its antifungal activity.[1]
Q2: Are there any known fungal strains resistant to this compound?
A2: Currently, there is a lack of widespread, documented cases of acquired resistance specifically to this compound in fungal strains. However, some fungi may exhibit intrinsic tolerance. The development of resistance to antimicrobial peptides is generally considered to be a less frequent event compared to conventional antifungal drugs.
Q3: What are the potential mechanisms of resistance to this compound?
A3: Based on general mechanisms of fungal resistance to antimicrobial peptides, potential resistance to this compound could involve:
-
Alterations in the Cell Wall: Changes in the composition or structure of the fungal cell wall, such as reduced chitin content or masking of chitin by other polymers, could decrease this compound binding.
-
Efflux Pump Overexpression: Fungal cells might actively pump this compound out of the cell, preventing it from reaching its target.
-
Proteolytic Degradation: Fungi may secrete proteases that degrade this compound.
-
Biofilm Formation: Fungi embedded in a biofilm matrix can be more resistant to antimicrobial agents.
Caption: Workflow for the chitin binding assay.
Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay measures the extent of membrane damage caused by this compound.
Materials:
-
Fungal cells
-
SYTOX Green nucleic acid stain
-
Fluorometer or fluorescence microscope
Procedure:
-
Wash and resuspend fungal cells in a suitable buffer.
-
Add SYTOX Green to the cell suspension and incubate in the dark.
-
Add different concentrations of this compound to the cell suspension.
-
Measure the increase in fluorescence over time. An increase in fluorescence indicates that SYTOX Green has entered the cells through a compromised membrane and bound to nucleic acids.
RT-qPCR for Efflux Pump Gene Expression
This protocol quantifies the expression of genes encoding efflux pumps.
Materials:
-
Fungal cells treated with and without this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument and reagents
-
Primers for target efflux pump genes and a reference gene
Procedure:
-
Expose fungal cells to a sub-inhibitory concentration of this compound for a defined period.
-
Extract total RNA from both treated and untreated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for the efflux pump genes of interest and a housekeeping gene for normalization.
-
Calculate the relative fold change in gene expression in the this compound treated cells compared to the untreated control. An upregulation of efflux pump genes may suggest their involvement in resistance.
References
Technical Support Center: Refining Checkerboard Assays for WAMP-2 Synergy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining checkerboard assays to investigate the synergistic effects of WAMP-2, a hevein-like antimicrobial peptide from Triticum kiharae.[][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied for synergy?
A1: this compound is a plant-derived antimicrobial peptide (AMP) with inherent antifungal properties.[][2] Like other hevein-like peptides, it is understood to interact with chitin, a major component of fungal cell walls.[2][3] This mechanism of action makes it a prime candidate for synergistic studies with other antimicrobial agents, particularly antifungals. The rationale is that this compound's disruption of the fungal cell wall may enhance the penetration and efficacy of a partner compound, leading to a more potent combined effect than the sum of their individual activities.[2][4]
Q2: What is the primary application of a checkerboard assay for this compound?
A2: The primary application is to quantitatively assess the in vitro interaction between this compound (or its derived peptides) and another antimicrobial agent (e.g., a conventional antifungal drug) against a specific microorganism.[5][6] This assay allows for the determination of whether the combination results in synergy, additivity, indifference, or antagonism.[5]
Q3: How is synergy quantified in a checkerboard assay?
A3: Synergy is most commonly quantified by calculating the Fractional Inhibitory Concentration Index (FICI). This index is the sum of the Fractional Inhibitory Concentrations (FIC) of each agent in the combination. The FIC for each agent is calculated by dividing the Minimum Inhibitory Concentration (MIC) of the agent in combination by its MIC when used alone.
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Q4: What are the critical controls in a this compound checkerboard assay?
A4: The following controls are essential for a valid checkerboard assay:
-
Growth Control: Microorganism incubated in broth without any antimicrobial agents to ensure viability.
-
Sterility Control: Broth only, to check for contamination.
-
This compound Alone: A serial dilution of this compound to determine its MIC.
-
Partner Compound Alone: A serial dilution of the partner antimicrobial to determine its MIC.
Q5: Can I use fragments of this compound in a checkerboard assay?
A5: Yes. Studies have shown that peptides derived from different regions of this compound can also exhibit antifungal activity and act synergistically with other compounds.[][2] Therefore, performing checkerboard assays with specific this compound fragments is a valid and potentially insightful approach.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No microbial growth in any wells, including the growth control. | 1. Inoculum preparation error (too dilute or non-viable).2. Contamination of media or reagents with an inhibitory substance.3. Incorrect incubation conditions (temperature, time, atmosphere). | 1. Prepare a fresh inoculum and verify its concentration (e.g., using McFarland standards).2. Use fresh, sterile media and reagents. Run a sterility control with only broth.3. Double-check and calibrate incubator settings. |
| Growth in all wells, including those with high antimicrobial concentrations. | 1. Inoculum is too dense.2. The test organism is resistant to both this compound and the partner compound at the tested concentrations.3. Degradation of this compound or the partner compound. | 1. Adjust the inoculum to the recommended concentration for MIC testing.2. Test a wider and higher concentration range for both agents.3. Prepare fresh stock solutions of the antimicrobials. Ensure proper storage conditions. |
| Inconsistent results between replicate plates. | 1. Pipetting errors leading to inaccurate concentrations.2. Edge effects in the 96-well plate.3. Variation in inoculum density between plates. | 1. Use calibrated pipettes and be meticulous with dilutions and transfers.2. Fill the outer wells of the plate with sterile broth or water to minimize evaporation from the experimental wells.3. Ensure the inoculum is well-mixed before dispensing into each plate. |
| Precipitation is observed in some wells. | 1. Poor solubility of this compound or the partner compound at certain concentrations.2. Interaction between the two compounds leading to precipitation. | 1. Check the solubility of each compound in the assay medium. Consider using a different solvent for the stock solution if compatible with the assay.2. Visually inspect the wells for precipitation before and after incubation. Note the concentrations at which this occurs as it may interfere with accurate MIC determination. |
| Calculated FICI values are consistently in the additive/indifferent range. | 1. The two compounds do not have a synergistic interaction against the tested organism.2. The concentration ranges tested are not optimal to reveal synergy.3. The mechanism of action of the two compounds does not lead to a synergistic effect. | 1. This may be a valid result.2. Adjust the concentration ranges based on the individual MICs. Consider using narrower concentration steps around the MIC values.3. Consider the known mechanisms of action. This compound's synergy is often linked to its interaction with chitin; therefore, it may be more likely to show synergy with compounds that have intracellular targets.[2][3] |
Experimental Protocols
Detailed Methodology for this compound Checkerboard Assay
This protocol outlines the steps for performing a checkerboard assay to assess the synergy between this compound and a partner antimicrobial against a fungal pathogen.
1. Materials:
-
This compound peptide (lyophilized)
-
Partner antimicrobial agent
-
Appropriate fungal strain
-
Sterile 96-well microtiter plates
-
Culture medium (e.g., Sabouraud Dextrose Broth)
-
Sterile water or appropriate solvent for stock solutions
-
Multichannel pipette
-
Spectrophotometer or plate reader
2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a sterile solvent (e.g., sterile water).
-
Partner Compound Stock Solution: Prepare a concentrated stock solution of the partner antimicrobial.
-
Fungal Inoculum: Culture the fungal strain and prepare a spore suspension. Adjust the concentration to a final density of approximately 1-5 x 10^5 CFU/mL in the assay wells.
3. Assay Procedure:
-
Add 50 µL of culture medium to each well of a 96-well plate.
-
Drug Dilutions:
-
In the first column, add 50 µL of the this compound stock solution to the first well and perform serial two-fold dilutions down the column.
-
In the first row, add 50 µL of the partner compound stock solution to the first well and perform serial two-fold dilutions across the row.
-
-
Checkerboard Combination:
-
From the this compound serial dilution, transfer 50 µL from each well to the corresponding wells across the respective rows.
-
From the partner compound serial dilution, transfer 50 µL from each well to the corresponding wells down the respective columns.
-
-
Controls:
-
Include a row with only this compound dilutions and a column with only the partner compound dilutions to determine their individual MICs.
-
Include a well with only medium and inoculum (growth control) and a well with only medium (sterility control).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at the optimal temperature and for the appropriate duration for the fungal strain.
4. Data Analysis:
-
After incubation, determine the MIC for this compound alone, the partner compound alone, and for each combination by visual inspection of turbidity or by measuring the optical density (OD) at a suitable wavelength. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each compound in every well showing no growth.
-
Calculate the FICI for each combination.
-
The lowest FICI value is reported as the result of the interaction.
Data Presentation
Table 1: Hypothetical MIC and FICI values for this compound in combination with Antifungal X against Fusarium spp.
| This compound (µg/mL) | Antifungal X (µg/mL) | This compound FIC | Antifungal X FIC | FICI | Interpretation |
| MIC alone | 16 | ||||
| MIC alone | 8 | ||||
| 4 | 1 | 0.25 | 0.125 | 0.375 | Synergy |
| 2 | 2 | 0.125 | 0.25 | 0.375 | Synergy |
| 8 | 0.5 | 0.5 | 0.0625 | 0.5625 | Additive |
| 1 | 4 | 0.0625 | 0.5 | 0.5625 | Additive |
Mandatory Visualizations
References
- 2. Hevein-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by this compound-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of WAMP-1a and WAMP-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of two wheat-derived antimicrobial peptides, WAMP-1a and WAMP-2. These hevein-like peptides are recognized for their potential in combating fungal pathogens. This document synthesizes available experimental data to offer an objective performance comparison, outlines the methodologies used in key experiments, and visualizes their mechanism of action and experimental procedures.
Quantitative Comparison of Antifungal Efficacy
The antifungal activity of WAMP-1a and this compound has been evaluated against a range of plant pathogenic fungi. The following table summarizes their efficacy, presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of fungal spore germination. Lower IC50 values indicate higher antifungal potency.
| Fungal Species | WAMP-1a IC50 (µg/mL) | This compound IC50 (µg/mL) | WAMP-1b IC50 (µg/mL) |
| Bipolaris sorokiniana | 5-30[1] | 30.6 | 22.2 |
| Fusarium oxysporum | 5-30[1] | 155.4 | >400 |
| Fusarium culmorum | Not available | 256.3[2] | >400 |
| Alternaria alternata | Not available | 196.2 | 201.7 |
| Cladosporium cucumerinum | Not available | 102.5 | 300.5 |
| Neurospora crassa | 5-30[1] | Not available | Not available |
| Fusarium verticillioides | 5-30[1] | Not available | Not available |
| Fusarium solani | 5-30[1] | Not available | Not available |
Note: Data for WAMP-1a and this compound were compiled from different studies. WAMP-1b, which differs from WAMP-1a by a single C-terminal amino acid, is included for a broader comparative context.
Experimental Protocols
The data presented above was primarily generated using a spore germination inhibition assay. The following is a detailed methodology for this key experiment.
Spore Germination Inhibition Assay
This method assesses the ability of the peptides to inhibit the germination of fungal spores.
1. Fungal Spore Preparation:
- Fungal pathogens are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), for a specified period to allow for sporulation.
- Spores are harvested by flooding the culture surface with sterile distilled water and gently scraping the surface.
- The resulting spore suspension is filtered to remove mycelial debris.
- The spore concentration is determined using a hemocytometer and adjusted to a final concentration of 1 x 10^5 to 2 x 10^5 spores/mL in a low-nutrient medium or sterile water.
2. Antifungal Peptide Preparation:
- Lyophilized WAMP-1a or this compound peptides are dissolved in sterile distilled water or a suitable buffer to create a stock solution.
- A series of dilutions are prepared from the stock solution to achieve the desired final concentrations for the assay.
3. Incubation and Analysis:
- In a multi-well microtiter plate, the fungal spore suspension is mixed with the different concentrations of the WAMP peptides.
- Control wells containing the spore suspension without any peptide are included.
- The plate is incubated at an optimal temperature for the specific fungus (typically 25-28°C) for a duration that allows for germination in the control group (usually 12-24 hours).
- After incubation, the percentage of germinated spores is determined by microscopic observation. A spore is considered germinated if the germ tube is at least half the length of the spore.
- The percentage of inhibition is calculated for each peptide concentration relative to the control.
- The IC50 value is then determined by plotting the inhibition percentage against the peptide concentration and fitting the data to a dose-response curve.
Mechanism of Action and Experimental Workflow
While the precise signaling pathways triggered by WAMP-1a and this compound in fungal cells are still under investigation, the general mechanism of action for hevein-like peptides involves their interaction with chitin in the fungal cell wall.[2][3] This initial binding is a critical step that leads to a cascade of events culminating in fungal growth inhibition.
Caption: Generalized mechanism of hevein-like peptides.
The following diagram illustrates the workflow of the spore germination inhibition assay used to quantify the antifungal efficacy of WAMP peptides.
Caption: Workflow of the spore germination inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hevein-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by this compound-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
WAMP-2 in the Landscape of Hevein-Like Antimicrobial Peptides: A Comparative Guide
In the ongoing search for novel antimicrobial agents, hevein-like antimicrobial peptides (AMPs) from plants have emerged as a promising class of molecules. Among these, WAMP-2, a wheat-derived peptide, has garnered significant attention for its potent antifungal properties. This guide provides a detailed comparison of this compound with other hevein-like AMPs, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these promising therapeutic candidates.
Performance Comparison: this compound versus Other Hevein-Like Peptides
The antimicrobial efficacy of this compound and its homologues has been quantitatively assessed against a range of plant pathogenic fungi. The primary metric for this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit the growth of a pathogen by 50%.
Antifungal Activity of WAMPs
The antifungal activity of this compound and its homologues varies depending on the fungal species, suggesting distinct modes of action against different pathogens.[1][2] WAMPs have demonstrated high in vitro inhibitory activity against pathogens both with and without chitin in their cell walls.[2]
| Peptide | Fusarium oxysporum IC50 (µg/mL) | Bipolaris sorokiniana IC50 (µg/mL) | Alternaria alternata IC50 (µg/mL) | Cladosporium cucumerinum IC50 (µg/mL) | Fusarium culmorum IC50 (µg/mL) |
| This compound | 35.4 | 30.6 | >50 | 15.5 | 256.3 |
| WAMP-1b | >50 | 25.7 | >50 | >50 | ND |
| WAMP-3.1 | 28.9 | 22.2 | >50 | >50 | ND |
| WAMP-4 | 41.2 | 28.9 | >50 | 18.9 | ND |
| WAMP-5 | 45.6 | 29.8 | >50 | 19.8 | ND |
ND: Not Determined
Table 1: Comparative antifungal activity (IC50) of WAMPs against various plant pathogenic fungi. Data extracted from Odintsova et al. (2020).[2][3]
Antifungal and Antibacterial Activity of Other Hevein-Like Peptides
For a broader context, the following table summarizes the antimicrobial activity of other notable hevein-like peptides. Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Peptide | Target Organism(s) | Activity (IC50 in µg/mL) | Reference |
| Hevein | Various fungi | Growth inhibition observed | [4][5] |
| Fa-AMP1 | Plant pathogenic fungi, Gram-positive and Gram-negative bacteria | 11 - 36 | [6] |
| Fa-AMP2 | Plant pathogenic fungi, Gram-positive and Gram-negative bacteria | 11 - 36 | [6] |
| Pn-AMP1 | Saccharomyces cerevisiae | IC50 ranged from 2.3 to 26.7 µM | [7] |
Table 2: Antimicrobial activity of selected non-WAMP hevein-like peptides.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key experiments are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for IC50/MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of an antimicrobial peptide against a specific microorganism.
Materials:
-
96-well microtiter plates (polypropylene recommended to prevent peptide binding)
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi)
-
Microorganism culture
-
Antimicrobial peptide stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Microorganism Inoculum: Culture the target microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized final concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Peptide Dilution Series: Prepare a serial two-fold dilution of the antimicrobial peptide in the culture broth directly in the 96-well plate.
-
Inoculation: Add the diluted microorganism suspension to each well containing the peptide dilutions. Include a positive control (microorganism without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determining Inhibition: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The MIC is the lowest peptide concentration with no visible growth or a significant reduction in OD compared to the positive control. The IC50 is the concentration that causes a 50% reduction in growth.
Cytotoxicity Assessment: Hemolysis Assay
This assay evaluates the lytic activity of the antimicrobial peptide against red blood cells, providing an indication of its potential toxicity to mammalian cells.
Materials:
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Antimicrobial peptide stock solution
-
Triton X-100 (positive control for 100% hemolysis)
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Red Blood Cells: Wash the RBCs with PBS by repeated centrifugation and resuspension until the supernatant is clear. Prepare a final suspension of RBCs in PBS (e.g., 2% v/v).
-
Peptide Dilution Series: Prepare serial dilutions of the antimicrobial peptide in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a positive control (RBCs with Triton X-100) and a negative control (RBCs with PBS only).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement of Hemolysis: Carefully transfer the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm).
-
Calculation of Hemolysis Percentage: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Mechanism of Action and Signaling Pathways
The primary mechanism of action for hevein-like antimicrobial peptides is their ability to bind to chitin, a major component of fungal cell walls.[1][2] This interaction is thought to disrupt the cell wall integrity, leading to fungal cell death. While the precise downstream signaling events are still under investigation, it is hypothesized that this cell wall stress triggers intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for the fungal response to cell wall damage.[8][9]
Below is a proposed signaling pathway for the antifungal action of hevein-like peptides.
Caption: Proposed signaling pathway for hevein-like antimicrobial peptides in fungi.
This diagram illustrates the initial binding of the hevein-like peptide to chitin in the fungal cell wall, which leads to cell wall stress. This stress is then transduced across the cell membrane, activating intracellular signaling pathways like the MAPK cascade, ultimately resulting in a cellular response that can include growth inhibition or cell death.
Conclusion
This compound and its homologues represent a potent subgroup of hevein-like antimicrobial peptides with significant antifungal activity. Their performance, particularly that of this compound, against a range of pathogenic fungi makes them compelling candidates for further investigation and development as novel antifungal agents. The provided experimental protocols offer a standardized framework for the evaluation of these peptides, while the proposed signaling pathway provides a basis for further mechanistic studies. As the threat of antimicrobial resistance continues to grow, the exploration of nature-derived peptides like this compound is a critical avenue in the development of next-generation therapeutics.
References
- 1. protein.bio.msu.ru [protein.bio.msu.ru]
- 2. Hevein-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by this compound-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Hevein: an antifungal protein from rubber-tree (Hevea brasiliensis) latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification, characterization, and sequencing of a novel type of antimicrobial peptides, Fa-AMP1 and Fa-AMP2, from seeds of buckwheat (Fagopyrum esculentum Moench.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pn-AMP1, a Plant Defense Protein, Induces Actin Depolarization in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional analysis of the MAPK pathways in fungi | Revista Iberoamericana de Micología [elsevier.es]
- 9. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses [mdpi.com]
Validating the Synergistic Effect of WAMP-2 with Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic antifungal effects of Wheat Antimicrobial Peptide-2 (WAMP-2) derived peptides when combined with the fungicide tebuconazole. The data presented is based on in-vitro experimental evidence, offering insights into the potential for developing novel, more effective antifungal therapies. This document details the experimental protocols used to validate these synergistic interactions and visualizes the proposed mechanisms of action and experimental workflows.
Executive Summary
The combination of this compound derived peptides with the triazole fungicide tebuconazole has demonstrated significant synergistic activity against a range of plant pathogenic fungi.[1][2] This synergy allows for a more potent antifungal effect at lower concentrations of the individual agents, potentially reducing the risk of fungicide resistance and minimizing environmental impact. The mechanism underlying this synergy lies in the distinct modes of action of the two components: this compound peptides primarily target the fungal cell wall and membrane integrity, while tebuconazole inhibits ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1]
Comparative Performance Data
The following tables summarize the quantitative data from in-vitro studies, demonstrating the synergistic interaction between this compound derived peptides and tebuconazole against various fungal pathogens. The primary method for determining synergy was the checkerboard assay, with the Fractional Inhibitory Concentration (FIC) index used as a quantitative measure of the interaction.
Table 1: Synergistic Inhibition of Fungal Spore Germination by this compound Peptides and Tebuconazole
| Fungal Species | This compound Peptide Fragment | Peptide Conc. (µg/mL) | Tebuconazole Conc. (µg/mL) | Observed Inhibition (%) | Expected Additive Inhibition (%) | Interaction Type |
| Bipolaris sorokiniana | WAMP-N | 100 | 0.2 | 96.8 | 52.6 | Synergy |
| Bipolaris sorokiniana | WAMP-C | 100 | 0.2 | 100 | 60.8 | Synergy |
| Fusarium culmorum | WAMP-N | 200 | 0.5 | 100 | 58.2 | Synergy |
| Fusarium culmorum | WAMP-C | 200 | 0.5 | 98.5 | 45.7 | Synergy |
| Alternaria alternata | WAMP-G2 | 100 | 0.05 | 42.2 | 14.4 | Synergy |
Data extracted from the study by Odintsova et al. (2020). The expected additive inhibition is the theoretical sum of the inhibitory effects of the individual compounds.
Table 2: Fractional Inhibitory Concentration (FIC) Indices for this compound Peptide and Tebuconazole Combinations
| Fungal Species | This compound Peptide Fragment | FIC Index | Interpretation |
| Bipolaris sorokiniana | WAMP-N | < 0.5 | Synergy |
| Bipolaris sorokiniana | WAMP-C | < 0.5 | Synergy |
| Fusarium avenaceum | WAMP-G2 | < 0.5 | Synergy |
| Parastagonospora nodorum | WAMP-G2 | < 0.5 | Synergy |
FIC Index values are based on the checkerboard assay. An FIC index of ≤ 0.5 indicates synergy, > 0.5 to 4.0 indicates an additive or indifferent effect, and > 4.0 indicates antagonism.[3][4][5]
Experimental Protocols
Checkerboard Assay for Antifungal Synergy
This protocol outlines the methodology used to determine the synergistic interaction between this compound peptides and fungicides.
Objective: To quantify the combined antifungal effect of two agents and determine if the interaction is synergistic, additive, or antagonistic.
Materials:
-
96-well microtiter plates
-
Fungal spore suspension (adjusted to a standard concentration, e.g., 1 x 10⁵ spores/mL)
-
Appropriate fungal growth medium (e.g., Potato Dextrose Broth)
-
This compound peptide stock solution
-
Fungicide (e.g., Tebuconazole) stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the this compound peptide and the fungicide in the growth medium.
-
Plate Setup:
-
In a 96-well plate, create a concentration gradient of the this compound peptide along the rows (e.g., from highest to lowest concentration).
-
Create a concentration gradient of the fungicide along the columns.
-
This creates a matrix where each well contains a unique combination of concentrations of the two agents.
-
Include control wells with only the this compound peptide, only the fungicide, and a growth control with no antimicrobial agents.
-
-
Inoculation: Add the fungal spore suspension to each well.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination using the formula:
-
FIC (this compound) = MIC of this compound in combination / MIC of this compound alone
-
FIC (Fungicide) = MIC of Fungicide in combination / MIC of Fungicide alone
-
-
Calculate the FIC Index by summing the individual FIC values:
-
FIC Index = FIC (this compound) + FIC (Fungicide)
-
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Visualizing Mechanisms and Workflows
Proposed Synergistic Mechanism of Action
Caption: Dual-action mechanism of this compound and tebuconazole.
Experimental Workflow for Synergy Validation
Caption: Workflow of the checkerboard assay for synergy testing.
Comparison with Alternatives
Currently, the most extensively documented synergistic partner for this compound peptides is the triazole fungicide tebuconazole. While the principle of combining agents with different modes of action is a well-established strategy in antimicrobial drug development, published data on the synergistic effects of this compound with other classes of fungicides is limited. The strong synergy observed with tebuconazole suggests that further research into combinations with other ergosterol biosynthesis inhibitors or fungicides with different cellular targets is warranted.
Conclusion
The experimental data strongly supports the synergistic antifungal effect of this compound derived peptides in combination with tebuconazole. This synergy presents a promising avenue for the development of novel antifungal formulations with enhanced efficacy. The detailed experimental protocols and visualized mechanisms provided in this guide offer a framework for researchers and drug development professionals to further explore and validate such combinatorial therapies. Future studies should aim to broaden the scope of tested fungicides to identify other potential synergistic partners for this compound and to evaluate these combinations in in-vivo models.
References
- 1. Hevein-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by this compound-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. emerypharma.com [emerypharma.com]
- 5. clyte.tech [clyte.tech]
Comparative Analysis of WAMP-2 Cross-Reactivity with Diverse Fungal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal activity of Wheat Antimicrobial Peptide 2 (WAMP-2) and its homologues across various fungal species. The data presented is derived from published experimental studies to aid in evaluating its potential as a broad-spectrum antifungal agent.
Quantitative Antifungal Activity
The antifungal efficacy of WAMPs, including this compound, was primarily assessed by their ability to inhibit the germination of fungal spores. The following table summarizes the half-maximal inhibitory concentration (IC50) values for different WAMP homologues against a panel of plant pathogenic fungi. Lower IC50 values indicate higher antifungal potency.
| Fungal Species | WAMP-1b (Ala34) IC50 (µg/mL) | This compound (Lys34) IC50 (µg/mL) | WAMP-3.1 (Glu34) IC50 (µg/mL) | WAMP-4 (Asn34) IC50 (µg/mL) | WAMP-5 (Val34) IC50 (µg/mL) |
| Bipolaris sorokiniana | 22.2 | 30.6 | 23.4 | 26.3 | 28.5 |
| Fusarium oxysporum | 134.5 | 64.8 | 48.7 | 102.4 | 128.6 |
| Fusarium culmorum | Not Tested | 256.3 | Not Tested | Not Tested | Not Tested |
| Alternaria alternata | >400 | >400 | >400 | >400 | >400 |
| Cladosporium cucumerinum | Ineffective | 18.4 | Ineffective | 25.6 | 22.3 |
Data sourced from a study on hevein-like antimicrobial peptides from wheat.[1][2]
The antifungal activity of peptide fragments derived from this compound was also evaluated against a broader range of fungi. The percentage of spore germination inhibition at a concentration of 400 µg/mL is presented below.
| Fungal Species | WAMP-N (% Inhibition) | WAMP-C (% Inhibition) |
| Alternaria alternata | 83.8 | High Activity |
| Bipolaris sorokiniana | High Activity | High Activity |
| Fusarium oxysporum | Moderate Activity | 11.5 |
| Cladosporium cucumerinum | Moderate Activity | High Activity |
| Parastagonospora nodorum | Moderate Activity | High Activity |
| Fusarium avenaceum | Low Activity | Almost Insensitive |
| Fusarium culmorum | 26.2 | 23.0 |
Data reflects the varied efficacy of different domains of the this compound peptide.[2]
Experimental Methodologies
The following protocols are based on the methodologies described in the cited research articles for assessing the antifungal activity of WAMPs.
Recombinant Production of WAMP Homologues
WAMP homologues were produced using a recombinant expression system.[1]
-
Expression System: Escherichia coli cells were used for the expression of the WAMP peptides.
-
Purification: The expressed peptides were purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Antifungal Activity Assay (Spore Germination Inhibition)
The antifungal activity was determined by assessing the inhibition of fungal spore germination.[1][2]
-
Fungal Spores: Spores (conidia) were collected from five different plant pathogenic fungi.
-
Assay Setup: A checkerboard assay was likely used to test various concentrations of the WAMP peptides.
-
Incubation: Fungal spores were incubated with different concentrations of the WAMP peptides.
-
Data Analysis: The percentage of spore germination was determined, and the IC50 values were calculated.
Synergistic Activity with Fungicides
The ability of this compound derived peptides to enhance the efficacy of a commercial fungicide was also investigated.[1][2]
-
Fungicide: Folicur® EC 250 (25% tebuconazole) was used.
-
Co-application: this compound fragments were applied in combination with the fungicide.
-
Analysis: The inhibition of spore germination was measured to determine if the interaction was synergistic, additive, or antagonistic.
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for WAMPs.
Caption: Workflow for assessing this compound antifungal activity.
Caption: WAMPs' proposed dual mechanism of action.
References
Safety Operating Guide
Navigating the Disposal of WAMP-2: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, extending to the proper disposal of all laboratory reagents. This guide provides essential, step-by-step procedures for the safe handling and disposal of a substance referred to as WAMP-2, ensuring the safety of laboratory personnel and the environment. Since the exact composition of "this compound" can vary between manufacturers and experimental contexts, this document outlines a comprehensive decision-making framework to determine the appropriate disposal pathway based on the substance's characteristics as defined in its Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle the substance with appropriate personal protective equipment (PPE). Based on general laboratory safety guidelines for chemical and biological reagents, the following precautions should be taken:
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[1] In case of skin contact, wash the affected area immediately with soap and plenty of water.[1][2]
-
Respiratory Protection : Use in a well-ventilated area. If exposure limits are exceeded or if irritation or other symptoms are experienced, use an approved respirator.[1][3]
-
General Hygiene : Wash hands thoroughly after handling.[1][2][4] Do not eat, drink, or smoke in laboratory areas.[3]
In case of accidental exposure, refer to the substance's specific SDS for detailed first-aid measures.[1][2][3][4][5]
Step-by-Step Disposal Protocol
The correct disposal procedure for this compound depends on its classification as a hazardous or non-hazardous material. This determination must be made by consulting the product-specific Safety Data Sheet (SDS). The following workflow provides a logical approach to identifying the correct disposal stream.
Detailed Disposal Procedures for Each Waste Stream
1. Non-Hazardous Waste: If the SDS indicates that this compound is not a hazardous substance, it can typically be disposed of as general laboratory waste. However, always adhere to your institution's specific policies. Some non-hazardous materials may still be prohibited from drain disposal.[6]
2. Hazardous Chemical Waste: If this compound is classified as a hazardous chemical, follow these steps:
-
Containerization : Place the waste in a compatible, leak-proof container with a secure lid.[6][7] The original container may be used if it is in good condition.
-
Labeling : Affix a "Hazardous Waste" label to the container.[6][7] The label must include the full chemical name(s) of the contents. Abbreviations are not acceptable.[7]
-
Segregation and Storage : Store the waste container in a designated satellite accumulation area.[6] Segregate it from incompatible wastes.[7] Secondary containment is required.[6]
-
Disposal : Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[7][8] Under no circumstances should hazardous chemical waste be disposed of down the drain. [7]
3. Biohazardous (Regulated Medical) Waste: If this compound is a biological material, such as a component of a cell-based assay, or is contaminated with infectious agents, it must be managed as regulated medical waste (RMW).[9]
-
Solid Waste : Place solid waste (e.g., contaminated pipettes, gloves, culture flasks) into a red biohazard bag.[9][10] This bag should be within a rigid, puncture-resistant container.[8][10]
-
Liquid Waste : Liquid biohazardous waste, such as culture media, may require decontamination before disposal.[8][9] A common method is to treat the liquid with a 10% bleach solution for at least 15-20 minutes before drain disposal, followed by flushing with copious amounts of water.[8][9] Always verify that this method is approved by your institution and is compatible with the chemical components of the waste.
-
Sharps : Any sharps (needles, Pasteur pipettes, broken glass) contaminated with biohazardous material must be placed in a designated, puncture-resistant sharps container.[10]
-
Final Disposal : Sealed biohazard bags and sharps containers are to be placed in designated RMW collection areas for pickup and disposal by a licensed contractor.[9]
Quantitative Data Summary from Safety Data Sheets
When handling any new substance, it is critical to extract and understand the key quantitative data from its SDS. Below is a template to summarize this information for this compound.
| Property | Value | Source (SDS Section) |
| Physical State | e.g., Solid, Liquid, Gas | Section 9 |
| pH | As stated | Section 9 |
| Melting/Freezing Point | e.g., 195 °C / 383 °F[1] | Section 9 |
| Boiling Point | As stated | Section 9 |
| Flash Point | e.g., 160 °C / 320 °F[1] | Section 9 |
| LD50 Oral | e.g., 1830 mg/kg (Rat)[1] | Section 11 |
| Decomposition Temp. | e.g., 195 °C[1] | Section 10 |
| Storage Temperature | e.g., 15 – 25 °C[5] | Section 7 |
This table is a template. Users must populate it with data from the specific SDS for the this compound product in use.
By following this structured approach, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with all applicable regulations, thereby building a culture of safety and trust within the laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. acdbio.com [acdbio.com]
- 4. magnaflux.com [magnaflux.com]
- 5. carlroth.com [carlroth.com]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. ibc.utah.edu [ibc.utah.edu]
- 9. ars.usda.gov [ars.usda.gov]
- 10. research.hawaii.edu [research.hawaii.edu]
Personal protective equipment for handling WAMP-2
This document provides essential safety and logistical information for the handling and disposal of WAMP-2, a potent neurogenic signaling pathway agonist. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount when working with this compound due to its high potency and potential for rapid absorption. The required level of protection is contingent upon the concentration and quantity of the substance being handled.
Table 1: this compound Concentration and Required PPE
| Concentration Range | Minimum Eye Protection | Glove Type | Respiratory Protection | Protective Clothing |
| < 1 µM | ANSI Z87.1 certified safety glasses with side shields | Nitrile | Not required | Standard lab coat |
| 1 µM - 100 µM | Chemical splash goggles | Double-gloved nitrile or neoprene | N95 respirator | Chemical-resistant lab coat |
| > 100 µM or solid form | Full-face shield over chemical splash goggles | Heavy-duty neoprene or butyl rubber | Full-face respirator with organic vapor cartridges | Disposable chemical-resistant suit |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow must be followed for all experimental procedures involving this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
